Tioxacin
Description
structure in second source
Structure
2D Structure
3D Structure
Properties
CAS No. |
34976-39-1 |
|---|---|
Molecular Formula |
C14H12N2O4S |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
6-ethyl-3-methyl-2,9-dioxo-[1,3]thiazolo[5,4-f]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4S/c1-3-16-6-7(13(18)19)11(17)10-8(16)4-5-9-12(10)21-14(20)15(9)2/h4-6H,3H2,1-2H3,(H,18,19) |
InChI Key |
VUUPJGYIOAVFAN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)O |
Other CAS No. |
34976-39-1 |
Synonyms |
tioxacin tioxic acid |
Origin of Product |
United States |
Foundational & Exploratory
Tioxacin: An In-Depth Technical Guide on a Quinolone Antibacterial Agent
Introduction
Tioxacin is an orally active, broad-spectrum bactericidal agent belonging to the quinolone class of antibiotics. Developed by Daiichi Sankyo Co., Ltd., it exhibits activity against both Gram-positive and Gram-negative bacteria. Its chemical name is 6-ethyl-3-methyl-2,9-dioxo-2,3,6,9-tetrahydrothiazolo[5,4-f]quinoline-8-carboxylic acid. Like other quinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
Chemical Structure and Properties of this compound
| Property | Value |
| CAS Number | 34976-39-1 |
| Molecular Formula | C₁₄H₁₂N₂O₄S |
| Molecular Weight | 304.32 g/mol |
| IUPAC Name | 6-ethyl-3-methyl-2,9-dioxo-2,3,6,9-tetrahydrothiazolo[5,4-f]quinoline-8-carboxylic acid |
Discovery and Development
While the specific discovery timeline for this compound is not detailed in accessible literature, the development of quinolone antibiotics generally involves a systematic process of synthesis and screening. This process typically begins with a lead compound, often identified through high-throughput screening of chemical libraries for antibacterial activity. Medicinal chemistry efforts then focus on modifying the lead structure to improve potency, broaden the spectrum of activity, and enhance pharmacokinetic properties. For quinolones, this often involves modifications to the core bicyclic ring system and the substituents at various positions.
A key early publication mentioning this compound is from 1979 by Uekama K, et al., in Yakugaku Zasshi, which discusses the formation of soluble complexes of the compound. This suggests its initial development occurred in the late 1970s.
Synthesis Process
A definitive, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of the quinolone core is a well-established process in medicinal chemistry. A general synthetic approach for a related quinolone, Ofloxacin (also from Daiichi Sankyo), is presented here as a representative example of the chemical strategies likely employed. The synthesis of this compound would involve the construction of the fused thiazolo-quinoline heterocyclic system.
Hypothetical Synthetic Workflow for a Quinolone Core
Caption: Generalized workflow for quinolone synthesis.
Mechanism of Action: Inhibition of DNA Gyrase
This compound's antibacterial activity stems from its inhibition of bacterial DNA gyrase (a type II topoisomerase).[1] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. By binding to the DNA-gyrase complex, quinolones stabilize a transient double-strand break in the DNA, leading to a cessation of DNA synthesis and ultimately, bacterial cell death.
Signaling Pathway of Quinolone-Mediated DNA Gyrase Inhibition
Caption: Mechanism of this compound-induced bacterial cell death.
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are standard, representative protocols used in the evaluation of quinolone antibiotics.
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and an assay buffer (containing Tris-HCl, MgCl₂, KCl, DTT, and bovine serum albumin).
-
Compound Addition: Add varying concentrations of this compound (or a control inhibitor like ciprofloxacin) to the reaction mixtures.
-
Incubation: Incubate the reaction at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
Gel Electrophoresis: Analyze the DNA topoisomers by running the samples on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. The concentration of the compound that inhibits 50% of the supercoiling activity is determined as the IC₅₀.
Experimental Workflow for DNA Gyrase Inhibition Assay
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Bacterial Culture: Grow the bacterial strains to be tested in a suitable broth medium to the mid-logarithmic phase.
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacteria.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).
Quantitative Data
Specific quantitative data for this compound is not available in the reviewed literature. The following table provides representative data for Ofloxacin, a related fluoroquinolone, to illustrate the expected format and range of activity.
Table 1: Representative Antibacterial Activity of Ofloxacin
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.1 - 1.0 |
| Escherichia coli | 0.05 - 0.5 |
| Pseudomonas aeruginosa | 0.5 - 4.0 |
| Haemophilus influenzae | ≤0.1 |
| Streptococcus pneumoniae | 1.0 - 4.0 |
Note: This data is for Ofloxacin and is intended for illustrative purposes only.
Table 2: Representative DNA Gyrase Inhibition Data
| Compound | Target Enzyme | IC₅₀ (µM) |
| Ciprofloxacin | E. coli DNA Gyrase | <1.0 |
| Novobiocin | E. coli DNA Gyrase | 0.1 - 0.5 |
Note: This data is for representative DNA gyrase inhibitors and is intended for illustrative purposes only.
Conclusion
This compound is a quinolone antibiotic with a mechanism of action centered on the inhibition of bacterial DNA gyrase. While specific details of its discovery and a complete synthesis pathway are not widely documented in accessible scientific literature, its classification as a quinolone provides a strong basis for understanding its biological function and the likely methods used in its development and evaluation. Further research into historical archives and non-digitized literature from the time of its development may be necessary to uncover more specific technical details.
References
Tioxacin's Mechanism of Action as a DNA Gyrase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tioxacin is a synthetic bactericidal agent belonging to the quinolone class of antibiotics. Its chemical formula is C14H12N2O4S, and its IUPAC name is 6-ethyl-3-methyl-2,9-dioxo-2,3,6,9-tetrahydrothiazolo[5,4-f]quinoline-8-carboxylic acid (CAS# 34976-39-1). This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, including strains resistant to nalidixic acid and Pseudomonas aeruginosa. Like other quinolones, the primary intracellular target of this compound is bacterial DNA gyrase, an essential enzyme involved in DNA replication, repair, and recombination. This technical guide provides an in-depth overview of the mechanism of action of this compound as a DNA gyrase inhibitor, including its effects on related enzymes, and presents standardized experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
The antibacterial action of this compound, like other quinolone antibiotics, stems from its inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for managing the topological state of DNA within the bacterial cell.[2]
DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits (GyrA2GyrB2), is unique in its ability to introduce negative supercoils into DNA, a process driven by ATP hydrolysis.[3][4] This activity is crucial for relieving the positive supercoils that accumulate ahead of the replication fork during DNA replication.[5] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit houses the ATPase function.[3]
Topoisomerase IV, also a heterotetramer with subunits ParC and ParE (ParC2ParE2), is homologous to DNA gyrase.[1][2] Its primary role is the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[2] It also plays a role in relaxing positive supercoils.[2]
This compound and other quinolones exert their bactericidal effect by binding to the complex formed between DNA and these enzymes.[1][6] This binding stabilizes a transient state in the enzyme's catalytic cycle where the DNA is cleaved.[7] By preventing the subsequent re-ligation of the broken DNA strands, the drug-enzyme-DNA complex becomes a cytotoxic lesion that blocks the progression of the replication fork and leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[7][8]
References
- 1. Soluble Complex Formation of 6-Ethyl-2, 3, 6, 9-tetrahydro-3-methyl-2, 9-dioxothiazolo-[5, 4-f] quinoline-8-carboxylic Acid (this compound) with Aliphatic Amines [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Comparative in vitro antibacterial activity of ofloxacin and ciprofloxacin against some selected gram-positive and gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 7. The sensitivity of gram-negative and gram-positive bacteria to ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Tioxacin: A Technical Guide to Its Physicochemical Properties for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tioxacin is a synthetic bactericidal agent belonging to the quinolone class of antibiotics.[1][2] Like other quinolones, its mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication, making it a compound of interest for antimicrobial research.[3][4][5] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its mechanism of action, and standardized experimental protocols for its characterization in a research setting. The information herein is intended to support researchers in drug development, microbiology, and medicinal chemistry in their evaluation and application of this compound.
Chemical and Physical Properties
This compound is characterized by a core structure known as 6-ethyl-3-methyl-2,9-dioxo-2,3,6,9-tetrahydrothiazolo[5,4-f]quinoline-8-carboxylic acid.[2] While it is a known compound, extensive experimental data on its physical properties is not widely published. The following tables summarize its key identifiers and note where empirical data is needed.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 6-ethyl-3-methyl-2,9-dioxo-2,3,6,9-tetrahydrothiazolo[5,4-f]quinoline-8-carboxylic acid[2] |
| CAS Number | 34976-39-1[2] |
| Molecular Formula | C₁₄H₁₂N₂O₄S[2] |
| Molecular Weight | 304.32 g/mol [2] |
| Canonical SMILES | CCN1C=C(C(=O)C2=C(C=C3C1=C2N(C(=O)S3)C)C(=O)O) |
Table 2: Physicochemical Data for this compound
| Property | Value |
| Physical State | Solid (Expected) |
| Melting Point | Data not available |
| Aqueous Solubility | Data not available |
| pKa | Data not available |
| UV-Vis λmax | Data not available |
Note: Due to the limited availability of published experimental values, the following sections provide standardized protocols for determining these essential physicochemical properties.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
This compound functions as a bactericidal agent by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][6] These enzymes are critical for managing DNA topology during replication, transcription, and cell division.[6]
-
Target Binding : this compound enters the bacterial cell and stabilizes the transient enzyme-DNA complexes, where the enzymes have created a double-stranded break in the DNA.[3]
-
Inhibition of DNA Ligation : The drug prevents the enzymes from re-ligating the broken DNA strands.[3]
-
Chromosome Fragmentation : This inhibition converts the gyrase and topoisomerase IV into toxic enzymes that lead to the fragmentation of the bacterial chromosome.[3]
-
Cell Death : The accumulation of double-stranded DNA breaks triggers cellular repair responses like the SOS response and ultimately leads to bacterial cell death.[3]
Generally, DNA gyrase is the primary target of quinolones in Gram-negative bacteria, while topoisomerase IV is the primary target in Gram-positive species.[6]
Experimental Protocols for Physicochemical Characterization
The following sections detail generalized, standard methodologies for determining the core physicochemical properties of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a conventional technique for determining the thermodynamic solubility of a compound.[7][8] It involves equilibrating an excess amount of the solid compound with a solvent over a specified time.
Methodology:
-
Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed, inert container (e.g., a glass vial).
-
Agitate the mixture at a constant, controlled temperature using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the suspension to settle. It is crucial to maintain the constant temperature throughout this process.[8]
-
Carefully separate the saturated aqueous phase from the excess solid this compound. This is typically achieved by centrifugation followed by filtration through a non-binding, sub-micron filter (e.g., 0.22 µm PVDF).
-
Quantify the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.
-
The resulting concentration represents the equilibrium solubility of this compound under the specified conditions.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant(s) (pKa) of a compound by measuring pH changes upon the addition of a titrant.[9]
Methodology:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]
-
Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in a suitable solvent, often a co-solvent system like water/methanol if aqueous solubility is low. Maintain a constant ionic strength using an inert salt like KCl.[9]
-
Place the solution in a jacketed beaker to maintain a constant temperature and purge with an inert gas (e.g., nitrogen) to remove dissolved CO₂.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Titrate the solution by adding small, precise increments of a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the inflection point(s) of the resulting titration curve. For a monoprotic acid, the pKa is the pH at which half of the compound has been neutralized (the half-equivalence point).[10]
Determination of Melting Point (Capillary Method)
The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range typically indicates high purity.[11]
Methodology:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack a small amount of the powdered sample into a thin-walled capillary tube, typically to a height of 2-3 mm.[12]
-
Place the capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[11][12]
-
Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Reduce the heating rate to a slow, controlled ramp (1-2°C per minute) to ensure thermal equilibrium between the sample and the thermometer.[11]
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1 – T2.
Determination of UV-Visible Absorption Spectrum
UV-Visible spectrophotometry is used to determine the wavelength(s) at which a compound absorbs light, which is essential for developing quantitative analytical methods.
Methodology:
-
Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., methanol, acetonitrile, or an appropriate buffer).
-
Prepare a series of dilutions from the stock solution to create standards for a calibration curve.
-
Calibrate the spectrophotometer by running a blank, which consists of the pure solvent used to dissolve the this compound.
-
Measure the absorbance of a dilute this compound solution across a wide wavelength range (e.g., 200-800 nm) to generate a full absorption spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).[13] The λmax is the most sensitive wavelength for quantitative analysis.
-
Measure the absorbance of the standard dilutions at the determined λmax and construct a Beer-Lambert Law calibration curve (Absorbance vs. Concentration). This curve can then be used for quantifying this compound in future experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. Determination of Melting Point [wiredchemist.com]
- 13. UV-Vis Spectrum of Tylosin | SIELC Technologies [sielc.com]
Tioxacin Derivatives and their Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
Disclaimer: Due to the limited availability of public research on a comprehensive series of tioxacin derivatives and their specific structure-activity relationships (SAR), this guide will focus on the foundational parent compound, this compound, and extrapolate SAR principles from the broader class of quinolone antibiotics. Furthermore, to illustrate the principles of SAR analysis on a structurally related scaffold, data from thiazolo[5,4-f]quinazoline derivatives as kinase inhibitors will be presented, while clearly noting that this is an analogy for SAR study and not a direct representation of antibacterial activity.
Introduction to this compound and Quinolone Antibiotics
This compound is a synthetic antibacterial agent belonging to the quinolone class. The core chemical structure of this compound is 6-ethyl-2,3,6,9-tetrahydro-3-methyl-2,9-dioxothiazolo[5,4-f]quinoline-8-carboxylic acid. Like other quinolones, its mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.
The development of potent quinolone antibiotics has been a major focus of medicinal chemistry for decades. The extensive research in this field has led to a deep understanding of the structure-activity relationships that govern their antibacterial potency, spectrum of activity, and pharmacokinetic properties.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
This compound and its derivatives exert their bactericidal effects by targeting DNA gyrase and topoisomerase IV. The general mechanism is a multi-step process that ultimately leads to the fragmentation of the bacterial chromosome.
Caption: Mechanism of action of this compound derivatives.
Structure-Activity Relationship (SAR) of Quinolones
The antibacterial activity of quinolones is highly dependent on the substituents at various positions of the core scaffold. While specific data for a series of this compound derivatives is scarce, the well-established SAR for the broader quinolone class provides valuable insights.
Key Structural Features Influencing Activity:
-
N-1 Position: Substitution at the N-1 position is crucial for antibacterial activity. Small alkyl groups, such as ethyl or cyclopropyl, are often optimal. The cyclopropyl group, as seen in ciprofloxacin, generally confers broad-spectrum and potent activity.
-
C-3 Carboxylic Acid: The carboxylic acid at the C-3 position is essential for binding to the DNA gyrase-DNA complex. Esterification or amidation of this group typically leads to a significant loss of activity.
-
C-6 Position: Substitution at the C-6 position with a fluorine atom, as seen in the fluoroquinolones, dramatically increases antibacterial potency and cell penetration.
-
C-7 Position: The substituent at the C-7 position plays a critical role in determining the spectrum of activity and potency. A piperazine ring or a substituted pyrrolidine at this position generally enhances activity against Gram-negative bacteria. Modifications to the piperazine ring can modulate activity against Gram-positive bacteria and atypical pathogens.
-
C-8 Position: Substitution at the C-8 position can influence the pharmacokinetic properties and reduce the potential for phototoxicity. A methoxy group or a halogen at this position can be beneficial.
-
The Thiazole Fusion in this compound: The thiazolo[5,4-f]quinoline core of this compound is a less common variation of the quinolone scaffold. The electronic properties and steric bulk of this fused ring system likely influence the overall conformation of the molecule and its interaction with the target enzymes.
Illustrative SAR: Thiazolo[5,4-f]quinazoline Derivatives as Kinase Inhibitors
While not antibacterial agents, the following data on thiazolo[5,4-f]quinazoline derivatives as DYRK1A kinase inhibitors provide a valuable example of how systematic structural modifications can be correlated with biological activity. This serves as a model for the type of SAR studies that would be necessary for this compound derivatives.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) against DYRK1A |
| 1a | -H | -Phenyl | > 10 |
| 1b | -H | 4-Fluorophenyl | > 10 |
| 2a | -CH3 | -Phenyl | 1.2 |
| 2b | -CH3 | 4-Fluorophenyl | 0.8 |
| 3a | -CH2CH3 | -Phenyl | 0.5 |
| 3b | -CH2CH3 | 4-Fluorophenyl | 0.3 |
This data is illustrative and based on published research on kinase inhibitors with a similar core structure. It is not representative of the antibacterial activity of this compound derivatives.
Experimental Protocols
General Synthesis of the Quinolone Core
The synthesis of the quinolone core typically involves a Gould-Jacobs reaction or a Conrad-Limpach-Knorr synthesis, followed by N-alkylation and nucleophilic aromatic substitution to introduce substituents at the C-7 position.
Caption: General workflow for quinolone synthesis.
Detailed Protocol for Gould-Jacobs Reaction:
-
A substituted aniline is reacted with diethyl ethoxymethylenemalonate at elevated temperatures (100-130 °C) to form an anilinomethylenemalonate intermediate.
-
This intermediate is then cyclized at a higher temperature (typically in a high-boiling solvent like diphenyl ether) to yield the 4-hydroxy-3-carboethoxyquinoline.
-
The resulting ester is saponified with aqueous sodium hydroxide to afford the corresponding carboxylic acid.
-
N-alkylation is achieved by reacting the quinolone with an appropriate alkyl halide in the presence of a base.
-
Finally, the 7-position is activated (e.g., by halogenation) and reacted with a nucleophile, such as piperazine, to yield the final product.
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Caption: Workflow for DNA gyrase inhibition assay.
Detailed Protocol:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl2, and relaxed plasmid DNA (e.g., pBR322).
-
Add the test compound (this compound derivative) at various concentrations.
-
Initiate the reaction by adding a purified DNA gyrase enzyme.
-
Incubate the reaction at 37 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Detailed Protocol (Broth Microdilution Method):
-
Prepare a series of twofold dilutions of the this compound derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive controls (bacteria with no drug) and negative controls (broth only).
-
Incubate the plates at 35-37 °C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the drug that shows no turbidity (visible growth).
Conclusion and Future Directions
This compound represents a unique scaffold within the broader class of quinolone antibiotics. While direct and extensive SAR studies on its derivatives are not widely published, the established principles of quinolone SAR provide a strong foundation for the rational design of novel this compound-based antibacterial agents. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to elucidate the specific SAR for this promising subclass of quinolones. Such studies will be instrumental in optimizing their antibacterial potency, expanding their spectrum of activity, and improving their pharmacokinetic and safety profiles for potential clinical development.
Pharmacokinetics and pharmacodynamics of Tioxacin in preclinical models
An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Tioxacin
Abstract
This compound is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase receptor, c-Met, which is often dysregulated in various human cancers. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in various in vitro and in vivo models. The data presented herein support the continued development of this compound as a potential therapeutic agent for oncology indications.
Pharmacokinetics of this compound in Preclinical Models
The pharmacokinetic profile of this compound was evaluated in CD-1 mice and Sprague-Dawley rats to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Models: Male CD-1 mice (n=3 per time point), aged 6-8 weeks.
-
Dosing: A single dose of this compound was administered via oral gavage (10 mg/kg) or intravenous injection (2 mg/kg). The oral formulation was a suspension in 0.5% methylcellulose. The intravenous formulation was a solution in 10% DMSO, 40% PEG300, and 50% saline.
-
Sample Collection: Blood samples were collected via retro-orbital bleeding at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration. Plasma was isolated by centrifugation.
-
Bioanalysis: this compound concentrations in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Pharmacokinetic Parameters of this compound
The following table summarizes the key pharmacokinetic parameters of this compound in mice and rats following a single dose administration.
| Parameter | Oral (10 mg/kg) - Mouse | IV (2 mg/kg) - Mouse | Oral (10 mg/kg) - Rat | IV (2 mg/kg) - Rat |
| Cmax (ng/mL) | 1250 ± 180 | 2500 ± 310 | 980 ± 150 | 1950 ± 250 |
| Tmax (hr) | 1.0 | 0.25 | 2.0 | 0.25 |
| AUC0-t (ng·hr/mL) | 7500 ± 950 | 3200 ± 400 | 8800 ± 1100 | 4100 ± 520 |
| AUC0-inf (ng·hr/mL) | 7800 ± 1000 | 3250 ± 410 | 9100 ± 1150 | 4180 ± 530 |
| t1/2 (hr) | 4.5 ± 0.8 | 3.8 ± 0.6 | 6.2 ± 1.1 | 5.5 ± 0.9 |
| Cl (L/hr/kg) | - | 0.62 ± 0.08 | - | 0.48 ± 0.06 |
| Vd (L/kg) | - | 3.3 ± 0.5 | - | 3.8 ± 0.7 |
| Oral Bioavailability (F%) | 48% | - | 43.5% | - |
Visualization of the Pharmacokinetic Study Workflow
Pharmacodynamics of this compound
The pharmacodynamic effects of this compound were assessed by its ability to inhibit the c-Met signaling pathway and its subsequent anti-tumor efficacy in a xenograft model.
Experimental Protocol: In Vivo Xenograft Efficacy Study
-
Cell Line: Human gastric carcinoma cell line (MKN-45) with c-Met amplification.
-
Animal Model: Female athymic nude mice, aged 6-8 weeks.
-
Tumor Implantation: 5 x 10^6 MKN-45 cells were implanted subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle and this compound treatment groups (n=8 per group). This compound was administered orally once daily at doses of 10, 30, and 50 mg/kg.
-
Efficacy Endpoints: Tumor volumes were measured twice weekly. The primary efficacy endpoint was tumor growth inhibition (TGI).
-
PD Biomarkers: At the end of the study, tumors were excised to measure the inhibition of c-Met phosphorylation via western blot.
In Vivo Efficacy and Target Engagement
This compound demonstrated dose-dependent anti-tumor activity in the MKN-45 xenograft model.
| Dose (mg/kg/day) | Tumor Growth Inhibition (TGI%) | p-c-Met Inhibition (%) |
| 10 | 45% | 35% |
| 30 | 78% | 72% |
| 50 | 95% | 91% |
Visualization of the this compound Signaling Pathway
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
A clear relationship was established between this compound plasma concentration and the extent of tumor growth inhibition. The PK/PD analysis indicates that sustained plasma concentrations above the in vitro IC90 for p-c-Met inhibition are required for optimal anti-tumor efficacy.
Visualization of the PK/PD Logical Relationship
Tioxacin's Activity Against Gram-Positive and Gram-Negative Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tioxacin is a first-generation quinolone antibacterial agent.[1] Like other compounds in this class, its primary application has been as a urinary antiseptic, a use dictated by its pharmacokinetic properties which include rapid elimination and reduced tissue absorption.[1] First-generation quinolones are characterized by a narrow spectrum of activity, primarily targeting Gram-negative bacteria, particularly Enterobacteriaceae.[1] This technical guide provides an overview of the known antibacterial activity of this compound, details the general experimental protocols for assessing such activity, and describes the established mechanism of action for quinolone antibiotics.
It is important to note that publicly available, detailed quantitative data on the in vitro activity of this compound against a broad range of bacterial species is scarce in contemporary scientific literature. Much of the foundational research on this compound dates back several decades, and comprehensive datasets comparable to those for later-generation fluoroquinolones are not readily accessible.
Quantitative Data on Antibacterial Activity
Specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide array of Gram-positive and Gram-negative bacteria are not extensively reported in recent, readily available scientific literature. Historical data suggests a narrow spectrum of activity.
Table 1: General Antibacterial Spectrum of First-Generation Quinolones (including this compound)
| Bacterial Group | General Activity | Representative Genera |
| Gram-Negative Bacteria | ||
| Enterobacteriaceae | Generally Susceptible | Escherichia, Klebsiella, Enterobacter, Proteus |
| Pseudomonas aeruginosa | Generally Resistant | Pseudomonas |
| Gram-Positive Bacteria | ||
| Staphylococcus species | Generally Resistant | Staphylococcus aureus, Staphylococcus epidermidis |
| Streptococcus species | Generally Resistant | Streptococcus pneumoniae, Streptococcus pyogenes |
| Enterococcus species | Generally Resistant | Enterococcus faecalis, Enterococcus faecium |
Note: This table represents the general activity profile of first-generation quinolones and is not based on specific, comprehensive MIC data for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antibacterial activity of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of a test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a specified incubation period.
Procedure:
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilutions: Serial twofold dilutions of the this compound solution are prepared in a 96-well microtiter plate. Each well will contain a specific concentration of the drug.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Escherichia coli ATCC 25922) is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
DNA Gyrase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of DNA gyrase, a key enzyme in bacterial DNA replication.
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled DNA migrates faster than the relaxed form during agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent this supercoiling.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial DNA gyrase, relaxed plasmid DNA (substrate), ATP, and a suitable buffer.
-
Addition of Inhibitor: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1 hour).
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution containing a DNA loading dye and a protein denaturant.
-
Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound.
Mechanism of Action and Signaling Pathways
This compound, as a quinolone antibiotic, is known to target bacterial DNA gyrase (a type II topoisomerase).
Inhibition of DNA Gyrase and Disruption of DNA Replication
The established mechanism of action for quinolone antibiotics involves the inhibition of bacterial DNA gyrase and, in some cases, topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair.
-
Binding to the DNA-Gyrase Complex: Quinolones bind to the complex formed between DNA gyrase and bacterial DNA.
-
Stabilization of the Cleavage Complex: This binding stabilizes a transient intermediate in which the DNA is cleaved by the enzyme.
-
Inhibition of DNA Replication: The stabilized complex blocks the progression of the DNA replication fork, leading to a cessation of DNA synthesis.
-
Induction of Cell Death: The accumulation of these stalled replication forks and the subsequent release of double-strand DNA breaks trigger a cascade of events that ultimately leads to bacterial cell death.
Caption: Mechanism of this compound action on bacterial DNA replication.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound is a first-generation quinolone with a historical role as a urinary antiseptic, exhibiting a narrow spectrum of activity primarily against Gram-negative enterobacteria. While the general mechanism of action through the inhibition of DNA gyrase is well understood for this class of antibiotics, specific and comprehensive quantitative data on the antibacterial activity of this compound are not widely available in the current scientific literature. The experimental protocols described herein represent the standard methods that would be employed to characterize the antibacterial profile of such a compound. Further research would be required to generate a detailed and contemporary understanding of this compound's in vitro efficacy against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.
References
Initial In-Vitro Evaluation of Tioxacin's Bactericidal Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial in-vitro evaluation of Tioxacin, a promising bactericidal agent. As a member of the quinolone class of antibiotics, this compound exerts its antimicrobial activity through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1] This document outlines the core methodologies for assessing this compound's efficacy, including the determination of Minimum Inhibitory Concentration (MIC) and time-kill kinetics. Due to the limited availability of specific in-vitro data for this compound in publicly accessible literature, data for Ofloxacin, a structurally and mechanistically similar fluoroquinolone, is presented as a representative example to illustrate the expected bactericidal profile. Detailed experimental protocols and data visualization through signaling pathways and experimental workflows are provided to guide researchers in the preliminary assessment of this novel antimicrobial compound.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
This compound, like other fluoroquinolones, targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. By binding to the DNA-gyrase complex, this compound stabilizes the cleavage complex, leading to double-stranded DNA breaks and ultimately, cell death. This targeted mechanism of action contributes to its potent bactericidal effects against a broad spectrum of bacteria.
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action targeting bacterial DNA gyrase.
In-Vitro Bactericidal Activity: Data Presentation
The following tables summarize the in-vitro activity of Ofloxacin, a representative fluoroquinolone, against a range of Gram-positive and Gram-negative bacteria. This data serves as an illustrative example of the expected efficacy of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Ofloxacin against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible | 0.12 - 2.0 |
| Staphylococcus aureus | Methicillin-Resistant | 0.25 - 4.0 |
| Streptococcus pneumoniae | - | 1.0 - 4.0 |
| Enterococcus faecalis | - | 1.0 - 8.0 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: Minimum Inhibitory Concentration (MIC) of Ofloxacin against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | - | ≤0.06 - 2.0 |
| Pseudomonas aeruginosa | - | 0.5 - 8.0 |
| Haemophilus influenzae | - | ≤0.06 - 0.5 |
| Klebsiella pneumoniae | - | ≤0.06 - 2.0 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments to evaluate the bactericidal effects of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] The broth microdilution method is a standard procedure for determining MIC values.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a high concentration.
-
Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in broth to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Time-Kill Assay
Time-kill assays provide information on the rate at which an antimicrobial agent kills a bacterial population over time.[5]
Caption: Workflow for the bacterial time-kill assay.
-
Preparation of Bacterial Culture: Grow the test bacterium in a suitable broth to the early to mid-logarithmic phase.
-
Exposure to this compound: Add this compound to the bacterial culture at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control without the antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours, and then count the number of colony-forming units (CFU).
-
Data Analysis: Plot the logarithm of CFU/mL against time for each this compound concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum.[5]
DNA Gyrase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the supercoiling activity of purified DNA gyrase.
Caption: Workflow for the DNA gyrase inhibition assay.
-
Reaction Setup: In a microcentrifuge tube, combine a reaction buffer containing ATP, relaxed circular plasmid DNA, and purified bacterial DNA gyrase.
-
Addition of this compound: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (no this compound) and a negative control (no DNA gyrase).
-
Incubation: Incubate the reactions at 37°C for a specified period (e.g., 1 hour) to allow for the supercoiling reaction to occur.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a detergent (e.g., SDS) and a protease (e.g., proteinase K) to digest the enzyme.
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Visualization: Stain the gel with a DNA-intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound.
Conclusion
This technical guide provides a foundational framework for the initial in-vitro evaluation of this compound's bactericidal effects. The provided methodologies for determining MIC, time-kill kinetics, and DNA gyrase inhibition are essential for characterizing the antimicrobial profile of this novel compound. While specific data for this compound remains to be fully elucidated in the public domain, the representative data for Ofloxacin suggests a potent and broad-spectrum bactericidal activity. The detailed protocols and visual workflows presented herein are intended to facilitate further research and development of this compound as a potential therapeutic agent in the fight against bacterial infections.
References
- 1. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. mdpi.com [mdpi.com]
- 3. Bactericidal mechanisms of ofloxacin. | Semantic Scholar [semanticscholar.org]
- 4. Antibacterial activity of ofloxacin and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
Tioxacin's Mode of Action: A Comparative Analysis with Other Quinolone Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone antibiotics have long been a cornerstone in the treatment of bacterial infections, valued for their broad-spectrum activity and bactericidal effects. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. Tioxacin, a member of the quinolone family, is recognized as a bacterial DNA gyrase inhibitor.[1] This guide provides a detailed technical overview of the mode of action of quinolones, with a comparative focus on this compound and other well-characterized members of its class, such as ciprofloxacin and ofloxacin. While the fundamental mechanism of this compound is understood to align with that of other quinolones, a comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative data (e.g., IC50 and MIC values) for this compound. Consequently, this guide will establish a detailed framework for understanding the action of quinolones based on available data for representative compounds, which can be applied to the conceptual understanding of this compound.
Core Mechanism of Action: Inhibition of Type II Topoisomerases
Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for managing the topological state of DNA within the bacterial cell.
-
DNA Gyrase (Topoisomerase II): This enzyme is unique to bacteria and is responsible for introducing negative supercoils into the DNA, a process crucial for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme plays a primary role in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.
The general mechanism of inhibition by quinolones involves the formation of a stable ternary complex with the topoisomerase and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is prevented from religating the strands, leading to an accumulation of double-strand breaks. These breaks trigger the SOS response and ultimately lead to bacterial cell death.
Visualizing the Quinolone Mechanism of Action
Caption: General mechanism of quinolone action on DNA gyrase during replication.
Comparative Efficacy: this compound in Context
Quantitative Data for Representative Quinolones
The following table summarizes the IC50 values for several quinolones against DNA gyrase and topoisomerase IV from Enterococcus faecalis, illustrating the range of potencies within the quinolone class.
| Antibiotic | DNA Gyrase IC50 (µg/mL)[2] | Topoisomerase IV IC50 (µg/mL)[2] |
| Levofloxacin | 28.1 | 8.49 |
| Ciprofloxacin | 27.8 | 9.30 |
| Sparfloxacin | 25.7 | 19.1 |
| Tosufloxacin | 11.6 | 3.89 |
| Gatifloxacin | 5.60 | 4.24 |
Note: This data is for Enterococcus faecalis and may vary for other bacterial species.
The MIC is a crucial measure of an antibiotic's in vitro activity against a specific bacterium. It represents the lowest concentration of the drug that prevents visible growth. A lower MIC value indicates greater potency.
| Antibiotic | Organism | MIC Range (µg/mL) |
| Ofloxacin | Staphylococcus aureus | ≤2.0[3] |
| Ofloxacin | Pseudomonas aeruginosa | ≤2.0 (79% susceptible)[3] |
| Ofloxacin | Enterobacteriaceae | MIC50: 0.125, MIC90: 1[4] |
| Ciprofloxacin | Staphylococcus aureus | Generally active |
| Ciprofloxacin | Pseudomonas aeruginosa | Generally more active than ofloxacin[5] |
| Ciprofloxacin | Enterobacteriaceae | Generally active |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mode of action of quinolone antibiotics. These protocols are generally applicable for the study of this compound and other quinolones.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified DNA gyrase (e.g., from E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP, MgCl2, and other necessary components)
-
Test compound (e.g., this compound, ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Protocol:
-
Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding a standardized amount of DNA gyrase to each mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
The concentration of the compound that inhibits 50% of the supercoiling activity is determined as the IC50 value.
Visualizing the DNA Gyrase Inhibition Assay Workflow
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antibiotic required to inhibit the growth of a specific bacterial strain. The broth microdilution method is a standard approach.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a standardized inoculum of the bacterial strain in MHB.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity or measure the optical density (OD) using a plate reader.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Visualizing the MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
This compound, as a quinolone antibiotic, is understood to function through the well-established mechanism of inhibiting bacterial DNA gyrase. While this guide provides a comprehensive overview of the mode of action of quinolones, supported by data from representative compounds and detailed experimental protocols, a significant gap in the scientific literature exists regarding specific quantitative data for this compound. To fully elucidate the comparative efficacy and potential unique properties of this compound, further research is required to determine its IC50 values against purified DNA gyrase and topoisomerase IV from various bacterial species, as well as its MIC values against a broad panel of clinically relevant bacteria. Such studies would enable a more direct and quantitative comparison with other quinolones and provide valuable insights for its potential therapeutic applications. The experimental protocols and conceptual framework provided herein offer a solid foundation for conducting such future investigations.
References
- 1. Synthesis and Antimicrobial Evaluation of (Z)-5-((3-phenyl-1H-pyrazol-4- yl)methylene)-2-thioxothiazolidin-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antimicrobial activity and susceptibility testing of ofloxacin. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ofloxacin: in vitro activity against recently isolated gram-negative bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro antibacterial activity of ofloxacin and ciprofloxacin against some selected gram-positive and gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the In Vitro Antibacterial Activity of Tioxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro antibacterial efficacy of Tioxacin, a fluoroquinolone antibiotic. The described assays are fundamental for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a variety of bacterial strains.
Introduction
This compound is a synthetic fluoroquinolone antibacterial agent. Like other members of the fluoroquinolone class, its mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death.
These protocols are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy of the results.
Data Presentation
Table 1: Example Minimum Inhibitory Concentration (MIC) Values for Ofloxacin against various bacterial strains.
| Bacterial Strain | ATCC Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.12 | 0.5 | 0.06 - 2 |
| Pseudomonas aeruginosa | 27853 | 1 | 4 | 0.25 - 16 |
| Staphylococcus aureus | 29213 | 0.25 | 1 | 0.12 - 4 |
| Streptococcus pneumoniae | 49619 | 1 | 2 | 0.5 - 4 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Example Minimum Bactericidal Concentration (MBC) Values for Ofloxacin.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Escherichia coli | 25922 | 0.25 | 0.5 | 2 |
| Staphylococcus aureus | 29213 | 0.5 | 1 | 2 |
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3] An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an overnight culture. The following are standard methods for its determination.
This is a widely used method for determining MICs and is amenable to high-throughput screening.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 100 µL of this diluted inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum but no this compound.
-
Sterility Control: A well containing MHB only.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as compared to the growth control.
This method is useful for testing multiple isolates simultaneously.
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA) or other suitable agar
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
-
Inoculator (e.g., a multipoint replicator)
Protocol:
-
Preparation of Agar Plates: Prepare a series of agar plates each containing a specific concentration of this compound. Add the appropriate volume of this compound stock solution to molten MHA, mix well, and pour into petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.
-
Inoculation: Spot-inoculate the prepared bacterial suspensions onto the surface of the this compound-containing and control (drug-free) agar plates using a replicator.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following an MIC test to ascertain the concentration of the antimicrobial agent that is bactericidal.
Protocol:
-
Perform MIC Test: First, determine the MIC of this compound using the broth microdilution method as described above.
-
Subculturing: From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot and spread it onto a drug-free agar plate (e.g., MHA).
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum grows on the subculture plate).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the MIC and MBC of this compound.
Caption: Workflow for MIC and MBC Determination.
Mechanism of Action
The diagram below illustrates the mechanism of action of this compound as a DNA gyrase inhibitor.
Caption: this compound's Mechanism of Action.
References
Application Notes and Protocols for Tioxacin Studies in Microbiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tioxacin is a bactericidal agent belonging to the quinolone class of antibiotics.[1] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2][3][4][5][6] This mode of action results in bacterial cell death. This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] These application notes provide detailed protocols for the comprehensive microbiological evaluation of this compound, from determining its basic antibacterial potency to investigating its effects on bacterial biofilms and the development of resistance.
Data Presentation: this compound Activity Spectrum
The following tables summarize representative Minimum Inhibitory Concentration (MIC) data for a typical fluoroquinolone antibiotic, which can be used as a benchmark for initial this compound studies.
Table 1: Minimum Inhibitory Concentrations (MICs) of a Representative Fluoroquinolone against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5[7] |
| Staphylococcus aureus (Methicillin-Resistant) | Clinical Isolate | >6[8] |
| Streptococcus pneumoniae | Clinical Isolate | ≤0.25[9] |
| Enterococcus faecalis | ATCC 29212 | 1.0 - 4.0[7] |
Table 2: Minimum Inhibitory Concentrations (MICs) of a Representative Fluoroquinolone against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.03 - 0.06[7] |
| Pseudomonas aeruginosa | ATCC 27853 | 1.0 - 4.0[7] |
| Klebsiella pneumoniae | Clinical Isolate | ≤1[10] |
| Enterobacter cloacae | Clinical Isolate | ≤1[10] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with 100 µL of the standardized bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound at various concentrations (e.g., 1x, 4x, 8x MIC)
-
Log-phase bacterial culture
-
CAMHB
-
Sterile saline
-
Agar plates
Procedure:
-
Inoculate flasks containing CAMHB with a log-phase bacterial culture to a starting density of ~10^6 CFU/mL.
-
Add this compound at the desired concentrations to the flasks. Include a no-antibiotic control.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the colonies to determine CFU/mL.
-
Plot log10 CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[11]
Table 3: Representative Time-Kill Data for a Fluoroquinolone against S. aureus
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 6.2 | 6.2 | 6.2 |
| 2 | 6.8 | 5.5 | 4.8 |
| 4 | 7.5 | 4.9 | 3.5 |
| 8 | 8.9 | 4.2 | <2.0 |
| 24 | 9.1 | 3.8 | <2.0 |
Anti-Biofilm Assay using Crystal Violet
This protocol quantifies the effect of this compound on bacterial biofilm formation.
Materials:
-
This compound at sub-MIC concentrations
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) with 1% glucose
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
Procedure:
-
Add 100 µL of bacterial suspension (~10^7 CFU/mL) to each well of a microtiter plate.
-
Add 100 µL of TSB containing various sub-MIC concentrations of this compound.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate and stain the biofilms by adding 125 µL of 0.1% crystal violet to each well for 15 minutes.
-
Wash the wells with water to remove excess stain and air-dry.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid.
-
Measure the absorbance at 590 nm using a plate reader.
Spontaneous Mutation Frequency Assay
This assay determines the frequency at which spontaneous mutations conferring resistance to this compound arise.
Materials:
-
This compound-containing agar plates (at 4x and 8x MIC)
-
Non-selective agar plates
-
Log-phase bacterial culture
Procedure:
-
Grow a bacterial culture to late log phase.
-
Plate a large number of cells (e.g., 10^9 to 10^10 CFU) onto agar plates containing this compound at concentrations of 4x and 8x the MIC.
-
Plate serial dilutions of the culture onto non-selective agar to determine the total viable cell count.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of resistant colonies on the this compound-containing plates and the total number of viable cells on the non-selective plates.
-
Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells.
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays directly measure the inhibitory activity of this compound against its target enzymes.
Materials:
-
Purified bacterial DNA gyrase and topoisomerase IV
-
Relaxed plasmid DNA (for gyrase assay) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV assay)
-
ATP and appropriate reaction buffers
-
Agarose gel electrophoresis system
Procedure (General):
-
Set up reaction mixtures containing the enzyme, DNA substrate, ATP, and varying concentrations of this compound.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reactions and analyze the DNA products by agarose gel electrophoresis.
-
In the gyrase assay, inhibition is observed as a decrease in the conversion of relaxed plasmid to its supercoiled form.
-
In the topoisomerase IV assay, inhibition is seen as a failure to decatenate kDNA into minicircles.
-
The IC50 (the concentration of this compound that causes 50% inhibition of enzyme activity) can be determined.
Visualizations
Caption: Experimental workflow for this compound evaluation.
Caption: this compound mechanism and resistance pathways.
References
- 1. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]
- 3. The SOS response promotes qnrB quinolone-resistance determinant expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]
- 5. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ofloxacin susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ofloxacin in Bacterial Culture and Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ofloxacin is a synthetic fluoroquinolone antibiotic that exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its bactericidal action is mediated through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, repair, and recombination.[1][4][5] These application notes provide detailed protocols for the use of ofloxacin in bacterial culture for susceptibility testing, quantitative data on its efficacy, and a visual representation of its mechanism of action.
Quantitative Data: Ofloxacin Efficacy
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro suspension.[6] The following tables summarize the MIC values and disk diffusion zone diameter breakpoints for ofloxacin against common bacterial species.
Table 1: Ofloxacin Minimum Inhibitory Concentration (MIC) Breakpoints
| Interpretation | MIC (µg/mL) |
| Susceptible (S) | ≤ 2.0 |
| Intermediate (I) | 4.0 |
| Resistant (R) | ≥ 8.0 |
Note: Breakpoints can vary based on the bacterial species and the standards used (e.g., CLSI, EUCAST). The values presented are generalized for illustrative purposes.
Table 2: Ofloxacin Disk Diffusion Zone Diameter Breakpoints (5 µg disk)
| Interpretation | Zone Diameter (mm) |
| Susceptible (S) | ≥ 16 |
| Intermediate (I) | 13 - 15 |
| Resistant (R) | ≤ 12 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol outlines the steps to determine the MIC of ofloxacin using the broth microdilution method.
a. Materials:
-
Ofloxacin stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension (standardized to 0.5 McFarland)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
b. Protocol:
-
Prepare Ofloxacin Dilutions: Perform serial twofold dilutions of the ofloxacin stock solution in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.06 to 128 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (no ofloxacin) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of ofloxacin that completely inhibits visible bacterial growth.
Kirby-Bauer Disk Diffusion Method
This protocol describes the disk diffusion method for determining the susceptibility of bacteria to ofloxacin.
a. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Ofloxacin disks (5 µg)
-
Bacterial inoculum suspension (standardized to 0.5 McFarland)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
b. Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
-
Disk Application: Aseptically apply a 5 µg ofloxacin disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition around the ofloxacin disk in millimeters. Interpret the results based on the zone diameter breakpoints provided in Table 2.
Visualizations
Mechanism of Action of Ofloxacin
Ofloxacin targets bacterial DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[][8][9] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[1][4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ofloxacin. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ofloxacin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Ofloxacin? [synapse.patsnap.com]
- 5. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Inhibiting Bacterial DNA Gyrase with Tioxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tioxacin is a synthetic bactericidal agent belonging to the fluoroquinolone class of antibiotics. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2][3] By targeting these enzymes, this compound disrupts critical cellular processes, leading to bacterial cell death.[1][4][5] DNA gyrase, in particular, is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA compaction and replication.[6][7][8] this compound and other fluoroquinolones stabilize the complex between DNA gyrase and DNA, which results in double-strand DNA breaks.[1][7]
Mechanism of Action of this compound
This compound, as a fluoroquinolone, targets the bacterial DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[1][6] The GyrA subunit is responsible for DNA binding and cleavage, while the GyrB subunit possesses ATPase activity.[6] this compound binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[1] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death.[1][5][7]
References
- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Antimicrobial susceptibility of Staphylococcus aureus isolated from colonized hospital personnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility of Pseudomonas aeruginosa Isolated from Cystic Fibrosis Patients in Northern Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiograms and Antimicrobial Susceptibility Testing Information [testguide.labmed.uw.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Preparation of Tioxacin Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tioxacin is a bactericidal agent belonging to the quinolone class of antibiotics.[1][2] It is effective against a range of Gram-positive and Gram-negative bacteria, including strains resistant to nalidixic acid and Pseudomonas aeruginosa.[1][3] The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme crucial for DNA replication, transcription, and repair.[4][5] Proper preparation of sterile, accurate stock solutions is the first critical step for reliable and reproducible results in various laboratory applications, such as antimicrobial susceptibility testing, mechanism of action studies, and screening assays.
These application notes provide a detailed protocol for the preparation, storage, and quality control of this compound stock solutions for research use.
This compound: Chemical and Physical Properties
A summary of the key chemical properties of this compound is presented below. This data is essential for accurate calculations when preparing stock solutions.
| Property | Value | Reference |
| CAS Number | 34976-39-1 | [1][3] |
| Molecular Formula | C₁₄H₁₂N₂O₄S | [3] |
| Molecular Weight | 304.32 g/mol | [1][3] |
| Appearance | To be determined (likely a solid powder) | [3] |
| Purity | >98% (refer to Certificate of Analysis) | [3] |
| Solubility | Specific solubility in common lab solvents is not widely published. It has been noted to form a soluble complex with aliphatic amines.[1][3] For related quinolones, solubility is often pH-dependent. For example, Ofloxacin is sparingly soluble at neutral pH but freely soluble in acidic (pH 2-5) or alkaline (pH >9) solutions.[6] |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
This compound, as a quinolone antibiotic, is understood to target bacterial type II topoisomerases, specifically DNA gyrase and Topoisomerase IV.[4] These enzymes are vital for managing DNA supercoiling during replication. By inhibiting DNA gyrase, this compound prevents the relaxation of supercoiled DNA, which is a prerequisite for the initiation of replication and transcription. This leads to a rapid cessation of DNA synthesis and ultimately results in bacterial cell death.
Caption: this compound's mechanism of action targeting bacterial DNA gyrase.
Protocol: Preparation of a 10 mg/mL this compound Stock Solution
This protocol outlines the steps to prepare a 10 mg/mL (1000x) stock solution. The final working concentration in experiments is typically in the µg/mL range. Adjust the initial stock concentration as needed based on experimental requirements and the compound's solubility.
Materials and Equipment
-
This compound powder (purity >98%)
-
Dimethyl sulfoxide (DMSO), sterile
-
1 N Sodium Hydroxide (NaOH), sterile (optional, for enhancing solubility)
-
Pipettes and sterile, filtered pipette tips
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (light-blocking/amber preferred)
-
Analytical balance
-
Vortex mixer
-
0.22 µm syringe filter (if not dissolving in a sterile solvent like DMSO)
Experimental Workflow for Stock Preparation
The overall workflow involves weighing the compound, dissolving it in a suitable solvent, ensuring sterility, and aliquoting for storage.
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure
-
Calculation: To prepare 1 mL of a 10 mg/mL stock solution, you will need 10 mg of this compound powder.
-
Molarity Calculation (Optional):
-
Concentration (mol/L) = (Weight (g) / Molecular Weight ( g/mol )) / Volume (L)
-
Molarity = (0.010 g / 304.32 g/mol ) / 0.001 L = 0.03286 M = 32.86 mM
-
-
-
Weighing: Carefully weigh 10 mg of this compound powder using an analytical balance.
-
Dissolution:
-
Aseptically transfer the powder to a sterile conical tube.
-
Add 1 mL of sterile DMSO.
-
Close the tube tightly and vortex at room temperature until the powder is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.
-
-
Handling Insolubility (If necessary):
-
If this compound does not fully dissolve in DMSO, gentle warming in a water bath (up to 37°C) may be attempted.
-
Alternatively, as this compound is an acidic compound, its solubility may increase at a higher pH. Cautiously add sterile 1 N NaOH dropwise (e.g., 1-2 µL at a time), vortexing between additions, until the compound dissolves. Be mindful that pH changes can affect compound stability and its interaction in biological assays.
-
-
Sterilization:
-
If using DMSO or 70% ethanol as the solvent, filter sterilization is generally not required as these solvents are inhibitory to microbial growth.[7]
-
If the solvent is an aqueous buffer, the solution must be filter-sterilized using a 0.22 µm syringe filter compatible with the solvent.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-blocking microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and preparation date.
-
Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.[7]
-
Storage and Stability
Proper storage is crucial to maintain the efficacy of the this compound stock solution. General guidelines for antibiotic stocks recommend the following conditions.
| Condition | Temperature | Duration | Notes |
| Short-Term | 0 to 4°C | Days to weeks | Protect from light.[3] |
| Long-Term | -20°C | Months to years | Recommended for stock solutions.[3] |
Note: Always allow aliquots to thaw completely and equilibrate to room temperature before opening the vial and using the solution.
Quality Control and Application
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change. If observed, the aliquot should be discarded.
-
Functional Assay: The ultimate quality control is to test the solution in a functional assay (e.g., determining the Minimum Inhibitory Concentration (MIC) against a known sensitive bacterial strain) to confirm its biological activity.
Example: Diluting Stock for Use in Culture Media
To use the stock solution, it is diluted to a final working concentration in the experimental medium. The C1V1 = C2V2 formula is used for this calculation.
Caption: Logical diagram for calculating dilutions from a stock solution.
Example Calculation: To prepare 100 mL of bacterial culture medium with a final this compound concentration of 10 µg/mL from a 10 mg/mL stock:
-
C1 = 10 mg/mL
-
C2 = 10 µg/mL = 0.01 mg/mL
-
V2 = 100 mL
-
V1 = (0.01 mg/mL * 100 mL) / 10 mg/mL = 0.1 mL = 100 µL
Add 100 µL of the 10 mg/mL this compound stock solution to 100 mL of sterile culture medium.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.
-
Handle the chemical powder in a fume hood or a ventilated enclosure to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
-
This compound is for research use only and not for human or veterinary use.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. Ofloxacin - Wikipedia [en.wikipedia.org]
- 5. Ofloxacin: its pharmacology, pharmacokinetics, and potential for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Protocols · Benchling [benchling.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Tioxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tioxacin is a fluoroquinolone antibiotic with bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method to ascertain the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][][6]
Mechanism of Action
This compound, like other fluoroquinolones, functions by inhibiting bacterial DNA synthesis.[7] The primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][8] In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.[9] In Gram-positive bacteria, the main target is topoisomerase IV, which is essential for the separation of daughter chromosomes after DNA replication.[][9] By inhibiting these enzymes, this compound blocks DNA replication and repair, leading to bacterial cell death.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. food.dtu.dk [food.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Tioxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the antimicrobial susceptibility of Tioxacin, a fluoroquinolone antibiotic. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound in publicly accessible literature, the quantitative data presented in these notes utilize values for Ofloxacin, a structurally and mechanistically similar fluoroquinolone, as a representative example. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction to this compound
This compound is a bactericidal agent that exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[2] Accurate determination of its in vitro activity against various bacterial isolates is crucial for both clinical and drug development purposes.
Key Antimicrobial Susceptibility Testing (AST) Methods
The two primary methods for quantitative and qualitative assessment of in vitro antimicrobial susceptibility are Broth Microdilution and Disk Diffusion.
-
Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[3][4][5][6][7] It is considered a gold standard for quantitative susceptibility testing.
-
Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where a paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar plate inoculated with the test organism. The resulting zone of growth inhibition around the disk is measured to determine the organism's susceptibility.[3][8][9]
Data Presentation: Representative MICs for a Fluoroquinolone (Ofloxacin)
The following tables summarize the MIC values for Ofloxacin against common Gram-positive and Gram-negative bacteria. These values are provided as a template for how to structure and present susceptibility data for this compound once it becomes available.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Ofloxacin against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | 325 | 0.5 | 2 | 0.25 - 2 |
| Staphylococcus aureus (Methicillin-Resistant) | 325 | 1 | 2 | 0.25 - 2 |
| Streptococcus faecalis | - | - | 8 | 1 - 16 |
| Streptococcus faecium | - | - | 8 | 2 - 8 |
| Propionibacterium acnes | - | - | 2 | - |
| Clostridium spp. | - | - | 8 | 2 - 16 |
Data presented are representative values for Ofloxacin and should be replaced with specific data for this compound when available. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[10]
Table 2: Representative Minimum Inhibitory Concentration (MIC) of Ofloxacin against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Enterobacteriaceae | - | - | ≤2 | - |
| Pseudomonas aeruginosa | - | - | <2 | - |
| Acinetobacter spp. | - | - | - | - |
Data presented are representative values for Ofloxacin and should be replaced with specific data for this compound when available.[11]
Experimental Protocols
Broth Microdilution Method (Based on CLSI and EUCAST Guidelines)
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.[2][12][13]
Materials:
-
This compound analytical powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL).
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, examine the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[5]
-
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Disk Diffusion Method (Based on CLSI and EUCAST Guidelines)
This protocol describes the Kirby-Bauer disk diffusion method for assessing the susceptibility of bacteria to this compound.[8][9]
Materials:
-
This compound-impregnated paper disks (concentration to be determined based on MIC data)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints. These breakpoints will need to be determined for this compound through correlation studies with MIC values.
-
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Quality Control
For both methods, it is imperative to perform quality control testing with standard reference strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853) to ensure the accuracy and reproducibility of the results. The MIC values and zone diameters for these strains should fall within the acceptable ranges published by CLSI or EUCAST.
Signaling Pathway: this compound's Mechanism of Action
The following diagram illustrates the mechanism of action of this compound.
Caption: this compound's inhibition of bacterial DNA replication.
References
- 1. The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. medicallabnotes.com [medicallabnotes.com]
- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 7. EUCAST broth microdilution method. [bio-protocol.org]
- 8. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 9. asm.org [asm.org]
- 10. Susceptibility in vitro of gram-positive aerobe and anaerobe bacteria to ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. intertekinform.com [intertekinform.com]
Application Notes and Protocols for In Vitro Evaluation of Tioxacin Efficacy Against Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents.[1] Biofilms are structured communities of bacterial cells encapsulated within a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from external threats.[2] Tioxacin is a bactericidal agent with activity against a range of Gram-positive and Gram-negative bacteria.[3] As a member of the quinolone class of antibiotics, its proposed mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[4][5] This document provides detailed protocols for evaluating the efficacy of this compound against bacterial biofilms using established in vitro models.
The following protocols are designed to be adaptable for various bacterial species known to form robust biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. These methods will enable the determination of key efficacy parameters, including the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).
Key In Vitro Biofilm Models
Two widely used and complementary in vitro models are detailed below: the static microtiter plate assay for high-throughput screening and the dynamic CDC Biofilm Reactor for simulating more realistic shear-flow conditions.
Microtiter Plate (MTP) Biofilm Assay
This static model is ideal for determining the initial efficacy of this compound in preventing biofilm formation (MBIC) and eradicating pre-formed biofilms (MBEC) in a high-throughput format.[6][7]
CDC Biofilm Reactor
This dynamic, continuous flow system provides a more clinically relevant model by subjecting biofilms to shear stress, which is characteristic of many environments where biofilms are found, such as in catheters or industrial pipelines.[8][9]
Data Presentation: Efficacy of this compound Against Bacterial Biofilms
The following tables summarize hypothetical quantitative data for the efficacy of this compound against Pseudomonas aeruginosa and Staphylococcus aureus biofilms, as would be determined by the protocols outlined in this document.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Bacterial Species | In Vitro Model | This compound MBIC (µg/mL) | This compound MBEC (µg/mL) |
| Pseudomonas aeruginosa | Microtiter Plate Assay | 64 | 256 |
| Staphylococcus aureus | Microtiter Plate Assay | 32 | 128 |
| Pseudomonas aeruginosa | CDC Biofilm Reactor | 128 | 512 |
| Staphylococcus aureus | CDC Biofilm Reactor | 64 | 256 |
Table 2: Quantitative Analysis of Biofilm Reduction by this compound
| Bacterial Species | In Vitro Model | This compound Conc. (µg/mL) | Biofilm Biomass Reduction (%) (Crystal Violet Assay) | Reduction in Viable Cells (log10 CFU/cm²) |
| Pseudomonas aeruginosa | Microtiter Plate Assay | 128 | 75.2 ± 5.1 | 3.5 ± 0.4 |
| 256 | 92.8 ± 3.9 | 5.1 ± 0.6 | ||
| Staphylococcus aureus | Microtiter Plate Assay | 64 | 81.4 ± 6.3 | 4.2 ± 0.5 |
| 128 | 95.1 ± 2.7 | 5.8 ± 0.3 | ||
| Pseudomonas aeruginosa | CDC Biofilm Reactor | 256 | 68.9 ± 7.2 | 3.1 ± 0.7 |
| 512 | 89.5 ± 5.5 | 4.9 ± 0.5 | ||
| Staphylococcus aureus | CDC Biofilm Reactor | 128 | 72.3 ± 8.1 | 3.8 ± 0.6 |
| 256 | 91.7 ± 4.8 | 5.5 ± 0.4 |
Experimental Protocols
Protocol 1: Microtiter Plate (MTP) Biofilm Assay
Objective: To determine the MBIC and MBEC of this compound against bacterial biofilms.
Materials:
-
Sterile 96-well flat-bottom polystyrene microtiter plates[10]
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (for S. aureus) or M63 minimal medium (for P. aeruginosa)[11][12]
-
Bacterial culture (e.g., P. aeruginosa PAO1, S. aureus ATCC 25923)
-
This compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
Part A: Minimum Biofilm Inhibitory Concentration (MBIC) Assay [13]
-
Preparation of Bacterial Inoculum:
-
Inoculate a single bacterial colony into 5 mL of appropriate growth medium and incubate overnight at 37°C with agitation.
-
Dilute the overnight culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh medium.[14]
-
-
Plate Setup:
-
Prepare serial two-fold dilutions of this compound in the growth medium directly in the microtiter plate wells (100 µL final volume per well).
-
Include positive control wells (bacteria and medium, no this compound) and negative control wells (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except negative controls).
-
Incubate the plate at 37°C for 24-48 hours under static conditions.[15]
-
-
Quantification of Biofilm Inhibition (Crystal Violet Staining):
-
Gently aspirate the planktonic cells from each well.
-
Wash the wells twice with 200 µL of PBS to remove non-adherent cells.[10]
-
Air dry the plate for 15 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[11]
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.
-
Part B: Minimum Biofilm Eradication Concentration (MBEC) Assay [1][16]
-
Biofilm Formation:
-
Add 200 µL of the prepared bacterial inoculum (1 x 10^6 CFU/mL) to each well of a 96-well plate.
-
Incubate at 37°C for 24 hours to allow for biofilm formation.
-
-
This compound Treatment:
-
Gently aspirate the planktonic cells and wash the wells twice with PBS.
-
Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with pre-formed biofilms.
-
Incubate for a further 24 hours at 37°C.
-
-
Quantification of Biofilm Eradication:
-
Quantify the remaining biofilm using the Crystal Violet staining method as described in Part A, steps 4a-4f.
-
The MBEC is the lowest concentration of this compound that results in a significant reduction of the pre-formed biofilm.[17]
-
Part C: Colony Forming Unit (CFU) Enumeration [18][19]
-
Following this compound treatment in the MBEC assay, wash the wells with PBS.
-
Add 200 µL of sterile PBS to each well and scrape the biofilm from the well surface using a pipette tip.
-
Vigorously pipette the suspension to break up biofilm clumps.
-
Perform serial dilutions of the suspension in PBS and plate 100 µL of each dilution onto Tryptic Soy Agar plates.
-
Incubate the plates at 37°C for 24 hours and count the colonies to determine the number of viable bacteria (CFU/mL).[20]
Protocol 2: CDC Biofilm Reactor
Objective: To evaluate the efficacy of this compound against biofilms grown under dynamic flow and shear conditions.
Materials:
-
CDC Biofilm Reactor (with polycarbonate or stainless steel coupons)[9]
-
Peristaltic pump
-
Growth medium reservoir
-
Waste container
-
Bacterial culture (e.g., P. aeruginosa PAO1, S. aureus ATCC 6538)
-
This compound stock solution
-
Sterile PBS
-
Sonicator
-
Equipment for CFU enumeration
Procedure:
-
Reactor Assembly and Sterilization:
-
Assemble the CDC Biofilm Reactor with coupons according to the manufacturer's instructions.[21]
-
Autoclave the assembled reactor and all tubing.
-
-
Inoculation and Biofilm Growth (Batch Phase):
-
Aseptically fill the reactor with 350 mL of the appropriate growth medium.
-
Inoculate the reactor with 1 mL of an overnight bacterial culture (adjusted to ~10^8 CFU/mL).
-
Operate the reactor in batch mode (no flow) with stirring (e.g., 125 rpm) for 24 hours at 37°C to allow initial biofilm formation.[9]
-
-
Continuous Flow Phase:
-
This compound Treatment:
-
Replace the growth medium reservoir with a reservoir containing the desired concentration of this compound in fresh medium.
-
Pump the this compound-containing medium through the reactor for 24 hours.
-
-
Biofilm Sampling and Quantification:
-
Stop the flow and aseptically remove the rods containing the coupons from the reactor.
-
Gently rinse the coupons with sterile PBS to remove planktonic bacteria.
-
Place each coupon in a separate tube containing 10 mL of sterile PBS.
-
Dislodge the biofilm from the coupon surface by sonication (e.g., 5-10 minutes).
-
Enumerate the viable bacteria in the resulting suspension using the CFU plating method as described in Protocol 1, Part C.
-
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound via inhibition of bacterial DNA gyrase.
Caption: Workflow for the Microtiter Plate (MTP) biofilm assay.
Caption: Workflow for the CDC Biofilm Reactor experiment.
References
- 1. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 2. Development and Quantitation of Pseudomonas aeruginosa Biofilms after in vitro Cultivation in Flow-reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Quantitation of <i>Pseudomonas aeruginosa</i> Biofilms after in vitro Cultivation in Flow-reactors [en.bio-protocol.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ableweb.org [ableweb.org]
- 7. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 8. Development of an in vitro biofilm model for the study of the impact of fluoroquinolones on sewer biofilm microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hielscher.com [hielscher.com]
- 14. imquestbio.com [imquestbio.com]
- 15. scispace.com [scispace.com]
- 16. innovotech.ca [innovotech.ca]
- 17. Minimum biofilm eradication concentration. [bio-protocol.org]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. Frontiers | Adaptation of the Start-Growth-Time Method for High-Throughput Biofilm Quantification [frontiersin.org]
- 20. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Tioxacin concentration for effective bacterial inhibition
Disclaimer: The information provided for "Tioxacin" is based on available data for Ofloxacin, a closely related fluoroquinolone antibiotic with the same mechanism of action, due to the limited specific data available for this compound. Ofloxacin serves as a well-documented proxy for understanding the principles of optimizing bacterial inhibition with this class of antibiotics.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound for effective bacterial inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts the bacterial cell division process, leading to bacterial cell death.[1][2][3] The drug exhibits a significantly higher affinity for bacterial DNA gyrase than for its mammalian counterpart, which accounts for its selective toxicity.[1]
Q2: What is the antibacterial spectrum of this compound?
A2: this compound is a broad-spectrum antibiotic effective against a wide range of both Gram-positive and Gram-negative bacteria.[1][2][4][5] It has demonstrated activity against organisms such as Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae (penicillin-susceptible strains), Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae, Neisseria gonorrhoeae, Proteus mirabilis, and Pseudomonas aeruginosa.[2][6]
Q3: What is the Minimum Inhibitory Concentration (MIC) and how is it determined?
A3: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] It is a critical parameter for assessing the potency of an antibiotic against a specific bacterium. Common methods for determining the MIC include broth microdilution and agar dilution assays.[9]
Q4: How can I interpret the results of a susceptibility test?
A4: Susceptibility testing results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on established MIC breakpoints. These breakpoints are predetermined concentrations that correlate with clinical outcomes. If the MIC of this compound for a particular bacterial strain is less than or equal to the susceptible breakpoint, the bacteria are considered susceptible to the antibiotic.[7]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected MIC values.
-
Possible Cause 1: Incorrect inoculum density.
-
Possible Cause 2: Variation in incubation time or temperature.
-
Possible Cause 3: Improper preparation of antibiotic dilutions.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Ensure accurate pipetting and thorough mixing to achieve the correct final concentrations in the assay.
-
Issue 2: Appearance of resistant colonies within the zone of inhibition in a disk diffusion assay.
-
Possible Cause 1: Heteroresistance.
-
Explanation: The bacterial population may contain a subpopulation of resistant cells.
-
Solution: Pick individual colonies from within the zone of inhibition and perform a repeat susceptibility test to confirm resistance.
-
-
Possible Cause 2: Spontaneous mutation.
-
Explanation: Resistance to fluoroquinolones can arise from spontaneous mutations in the genes encoding DNA gyrase and topoisomerase IV.
-
Solution: This is a natural phenomenon. The frequency of resistance development can be noted as part of the experimental results.
-
Issue 3: No inhibition of bacterial growth even at high concentrations of this compound.
-
Possible Cause 1: Intrinsic resistance of the bacterial species.
-
Explanation: Some bacterial species are naturally resistant to certain antibiotics.
-
Solution: Verify the known susceptibility profile of the bacterial species being tested from reputable sources.
-
-
Possible Cause 2: Inactivation of the antibiotic.
-
Explanation: The this compound stock solution may have degraded.
-
Solution: Prepare a fresh stock solution of this compound and repeat the experiment. Store the stock solution according to the manufacturer's instructions.
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Ofloxacin against Various Bacterial Species
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | ≤0.06 - >128 | 0.5 | 2 |
| Streptococcus pneumoniae | 0.12 - 8 | 1 | 2 |
| Escherichia coli | ≤0.06 - 32 | 0.12 | 0.5 |
| Haemophilus influenzae | ≤0.06 - 2 | 0.12 | 0.25 |
| Klebsiella pneumoniae | ≤0.06 - 64 | 0.25 | 1 |
| Pseudomonas aeruginosa | ≤0.06 - >128 | 2 | 8 |
| Enterococcus faecalis | 0.5 - 32 | 2 | 4 |
Note: Data is compiled from various sources and represents a general overview. Actual MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This method determines the MIC of this compound in a liquid growth medium.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in the logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain overnight in MHB.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (bacteria in MHB without this compound) and a sterility control well (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Protocol 2: Disk Diffusion Assay
This method assesses bacterial susceptibility to this compound based on the size of the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
This compound-impregnated paper disks (standard concentration)
-
Mueller-Hinton Agar (MHA) plates (150 mm diameter)
-
Bacterial culture in the logarithmic growth phase
-
Sterile cotton swabs
-
Calipers or a ruler
Procedure:
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculate Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Apply Antibiotic Disks:
-
Aseptically place a this compound-impregnated disk onto the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-24 hours.
-
-
Measure Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the this compound disk in millimeters.
-
Interpret the results (Susceptible, Intermediate, or Resistant) based on established zone diameter breakpoints.
-
Mandatory Visualizations
Caption: this compound's mechanism of action targeting DNA gyrase and topoisomerase IV.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ofloxacin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ofloxacin? [synapse.patsnap.com]
- 4. rosettepharma.com [rosettepharma.com]
- 5. Ofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. litfl.com [litfl.com]
- 8. idexx.dk [idexx.dk]
- 9. mdpi.com [mdpi.com]
- 10. Broth Microdilution Assay [bio-protocol.org]
- 11. In vitro antimicrobial activity and susceptibility testing of ofloxacin. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
Tioxacin Technical Support Center: Analysis and Prevention of Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Tioxacin in experimental setups. Given the limited specific data on this compound, this guide leverages information from structurally related quinolone and fluoroquinolone antibiotics to provide robust guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a bactericidal agent belonging to the quinolone class of antibiotics. Its chemical formula is C₁₄H₁₂N₂O₄S, with a molecular weight of 304.32 g/mol .[1] It is effective against both Gram-positive and Gram-negative bacteria. For research purposes, it should be stored in a dry, dark place at 0-4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years).[1] While its solubility profile is not extensively documented, related compounds like ofloxacin are soluble in aqueous solutions with a pH between 2 and 5, and freely soluble at a pH above 9.[2]
Q2: What are the primary degradation pathways for this compound in experimental settings?
Based on the behavior of other quinolone antibiotics, this compound is likely susceptible to three main degradation pathways:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The quinolone core is a chromophore, making it susceptible to photolytic cleavage and transformation.[3][4]
-
Hydrolysis: Degradation in aqueous solutions can occur, with the rate being highly dependent on the pH of the medium. Quinolones can undergo hydrolysis at both acidic and basic pH.[5][6][7]
-
Oxidation: this compound may be degraded by oxidizing agents, such as peroxides or dissolved oxygen, potentially leading to the formation of N-oxides and hydroxylated byproducts.[8][9][10]
Q3: How can I prevent this compound degradation during storage and sample preparation?
To minimize degradation, the following precautions are recommended:
-
Storage: Store this compound as a solid in a tightly sealed container, protected from light, at the recommended temperature (-20°C for long-term).[1]
-
Solutions: Prepare solutions fresh whenever possible. If solutions must be stored, they should be protected from light using amber vials or by wrapping the container in aluminum foil and stored at low temperatures.[11]
-
Solvent Selection: Use high-purity solvents (e.g., HPLC-grade) for preparing solutions to avoid contaminants that could catalyze degradation.
-
pH Control: If possible, maintain the pH of the solution in a range where this compound is most stable. For many quinolones, this is near neutral pH, although this should be experimentally determined for this compound.
-
Avoid Contaminants: Be mindful of potential interactions with excipients or other components in your formulation that could promote degradation. For instance, metal ions can chelate with quinolones and may affect their stability.[12][13][14][15]
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in solution.
If you observe a rapid decrease in the concentration of this compound in your prepared solutions, consult the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Corrective Action |
| Photodegradation | Was the solution exposed to ambient or UV light? | Prepare and store all this compound solutions in amber glass vials or foil-wrapped containers to protect from light. Minimize exposure to light during experimental procedures. |
| Hydrolysis | What is the pH of your solution? Have you checked it recently? | Measure the pH of your solution. Quinolone stability is often pH-dependent.[5][7] Adjust the pH to a more neutral range if your experimental conditions allow. |
| Oxidation | Was the solution prepared with fresh, high-purity solvents? Was it de-gassed? | Prepare fresh solutions using HPLC-grade solvents. If sensitivity to oxidation is suspected, consider de-gassing the solvent before use. |
| Temperature Effects | At what temperature is the solution being stored? | Store solutions at a low temperature (e.g., 2-8°C) to slow down the rate of degradation. Avoid repeated freeze-thaw cycles. |
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
The presence of unexpected peaks in your HPLC analysis of this compound can indicate degradation.
| Potential Cause | Troubleshooting Step | Corrective Action |
| On-Column Degradation | Are the unknown peaks consistently present? Do they increase over time in the sample vial? | This could indicate degradation occurring in the autosampler or on the column. Ensure the mobile phase is compatible with this compound and that the column temperature is not excessively high. |
| Sample Preparation Issues | Were the samples prepared fresh? How were they stored before analysis? | Prepare samples immediately before analysis whenever possible. If samples must be stored, keep them in a cool, dark environment. |
| Forced Degradation Products | Have you performed a forced degradation study? | The unknown peaks are likely degradation products. A forced degradation study can help identify the conditions that lead to their formation and aid in their characterization.[16][17][18] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[16][17][18]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the final concentration with the mobile phase.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute to the final concentration.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature and monitor at the same time points. Dilute to the final concentration.
-
Thermal Degradation: Place a solid sample of this compound and a solution sample in a temperature-controlled oven (e.g., 60°C) and collect samples at the specified time points.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at the designated time points.
3. Sample Analysis:
-
Analyze all stressed and control samples using a suitable analytical method, such as RP-HPLC with UV detection.
-
The chromatographic conditions should be optimized to separate the parent this compound peak from all degradation product peaks.
4. Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Assess the peak purity of the this compound peak in the stressed samples to ensure no co-eluting degradation products.
Data Presentation
Table 1: General Stability Profile of Quinolone Antibiotics under Forced Degradation Conditions. (Note: This table presents typical degradation behavior for quinolone antibiotics and should be used as a guideline for this compound. Specific degradation percentages will need to be determined experimentally for this compound.)
| Stress Condition | Typical Observation for Quinolones | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl, 60°C) | Moderate to significant degradation | Hydrolysis of functional groups |
| Alkaline (e.g., 0.1 M NaOH, 60°C) | Significant degradation | Hydrolysis of functional groups |
| Oxidative (e.g., 3% H₂O₂, RT) | Moderate degradation | N-oxides, hydroxylated derivatives |
| Thermal (e.g., 60°C, solid & solution) | Minor to moderate degradation | Varies depending on structure |
| Photolytic (UV/Vis light) | Significant degradation | Photodegradation products, cleavage of rings |
Visualizations
Caption: Major degradation pathways for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of hydrolysis pathways and kinetics for antibiotics under environmental pH conditions: a quantum chemical study on cephradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of fluoroquinolone antibiotics by peroxymonosulfate without activation: Kinetics, products, and antibacterial deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 12. Fluoroquinolones (drug interactions) | Research Starters | EBSCO Research [ebsco.com]
- 13. Drug interactions with quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug interactions with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lubrizolcdmo.com [lubrizolcdmo.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. biopharminternational.com [biopharminternational.com]
Technical Support Center: Tioxacin Solubility for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with practical methods and troubleshooting advice for improving the solubility of Tioxacin in aqueous media for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in aqueous buffers like PBS or cell culture media?
A1: this compound, like many quinolone-class antibiotics, is a hydrophobic molecule with inherently low aqueous solubility.[1] Direct dissolution in neutral aqueous buffers is often challenging because the energy required to break the crystal lattice of the solid this compound is greater than the energy released by its interaction with water molecules. For a drug to be absorbed or to be active in an in vitro assay, it must first be in a dissolved state.[2]
Q2: What is the most common and recommended first-line method for solubilizing this compound for in vitro experiments?
A2: The most straightforward and widely used method is to first prepare a concentrated stock solution in a water-miscible organic solvent, a technique known as cosolvency.[2][3][4] Dimethyl sulfoxide (DMSO) is an excellent and highly recommended solvent for this purpose as it can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[5][6][7][8]
Experimental Protocol: Preparing a this compound Stock Solution using DMSO
Preparation: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
Solvent Addition: Add a precise volume of high-purity, sterile DMSO to achieve a high concentration stock (e.g., 10-50 mM).
Dissolution: Vortex or gently warm the mixture (e.g., in a 37°C water bath) until the this compound is completely dissolved and the solution is clear.
Dilution: For your experiment, perform a serial dilution of the DMSO stock solution directly into your aqueous buffer or cell culture medium. Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) , as higher concentrations can be cytotoxic or affect experimental outcomes.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]
Q3: My assay is sensitive to organic solvents like DMSO. What are the alternative methods to improve this compound solubility?
A3: If DMSO is not a viable option, several alternative methods can be employed. The choice depends on the specific constraints of your experiment, such as the required pH range and tolerance for other excipients.
-
pH Adjustment: The solubility of ionizable drugs can be significantly altered by adjusting the pH of the solvent.[3][10][11] As a carboxylic acid-containing molecule, this compound's solubility is expected to increase in alkaline conditions (higher pH) where it becomes ionized (deprotonated).
-
Complexation with Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a water-soluble inclusion complex.[3][12] This is a common strategy to enhance the solubility of poorly soluble compounds.[1][11]
-
Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can entrap hydrophobic drugs like this compound, increasing their apparent solubility in water.[3][11][13]
-
Complexation with Amines: It has been specifically noted that this compound can form soluble complexes with aliphatic amines.[9] This suggests that using a biocompatible amine as an excipient could be a targeted approach.
Troubleshooting Guide
Problem: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer.
-
Cause: This phenomenon, known as "crashing out," occurs when the final concentration of this compound in the aqueous medium exceeds its thermodynamic solubility limit, even with the presence of a small amount of DMSO.
-
Solutions:
-
Decrease Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay.
-
Increase Cosolvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) may keep the drug in solution.
-
Use an Alternative Method: Switch to a method that doesn't rely on supersaturation, such as pH adjustment or cyclodextrin complexation, which increases the intrinsic solubility in the aqueous phase.
-
Problem: The alkaline pH required to dissolve this compound is incompatible with my cell viability assay.
-
Cause: Most mammalian cell lines require a physiological pH range (typically 7.2-7.4) to remain viable. A high pH will be cytotoxic.
-
Solutions:
-
Prepare a Concentrated Stock at High pH: Dissolve this compound at a high concentration in a basic buffer (e.g., pH 9.0). Then, dilute this stock into your final cell culture medium. The buffering capacity of the medium may bring the final pH back into a tolerable range, while the drug remains in a supersaturated but temporarily soluble state.
-
Use a Non-pH Dependent Method: This is an ideal scenario for using cyclodextrins or non-ionic surfactants, which can enhance solubility at physiological pH.
-
Data Presentation: Comparison of Solubilization Methods
The following table provides an example of how to structure data when comparing different methods for solubilizing this compound. Note: Values are illustrative.
| Method | Vehicle / Excipient | This compound Concentration | Final Solvent Conc. in Assay | Observations |
| Cosolvency | 100% DMSO | 50 mM Stock | < 0.5% | Clear solution, may precipitate on high dilution. |
| pH Adjustment | 50 mM NaOH | 5 mg/mL | Dependent on buffer capacity | Stable solution, but final pH must be monitored. |
| Complexation | 10% (w/v) HP-β-CD | 2 mg/mL | N/A | Clear, stable solution at physiological pH. |
| Surfactant | 1% (w/v) Poloxamer 188 | 1 mg/mL | N/A | Potential for micelle effects on assay components. |
Visualizations
Experimental & Logical Workflows
Caption: Experimental workflow for preparing a this compound solution for in vitro assays.
Caption: Decision tree for selecting a suitable this compound solubilization method.
Mechanism of Action
References
- 1. Synthesis, characterization and physicochemical properties of ofloxacin in cocrystal form with nicotinic acid in aqueous and beta-cyclodextrin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpbr.in [ijpbr.in]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neutronco.com [neutronco.com]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Establishing appropriate experimental controls and standards for Tioxacin
Welcome to the technical support center for Tioxacin. This resource is designed to assist researchers, scientists, and drug development professionals in establishing appropriate experimental controls and standards for working with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a bactericidal agent that is effective against both Gram-positive and Gram-negative bacteria, including strains resistant to nalidixic acid and Pseudomonas aeruginosa.[1][2] Its primary mechanism of action is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[3] This enzyme is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, this compound prevents the relaxation of supercoiled DNA, leading to double-strand DNA breaks and ultimately bacterial cell death.[3][4]
Q2: What are the appropriate positive and negative controls for in vitro antibacterial susceptibility testing of this compound?
A2: Proper controls are crucial for valid experimental results.
-
Positive Controls: A well-characterized quinolone antibiotic with known activity against the test organism, such as Ciprofloxacin or Levofloxacin, should be used.[3][5] This confirms that the assay is capable of detecting antibacterial activity.
-
Negative Controls:
-
Growth Control: Bacteria cultured in broth or on agar without any antibiotic. This ensures the bacteria are viable and capable of growth under the experimental conditions.
-
Solvent Control: Bacteria cultured with the solvent used to dissolve this compound (e.g., DMSO). This control is essential to ensure that the solvent itself does not inhibit bacterial growth. The final concentration of the solvent should be consistent across all experimental wells and should not exceed a level that affects bacterial viability (typically <1-2% v/v for DMSO).
-
Sterility Control: Broth or agar medium without bacteria. This control verifies the sterility of the medium and aseptic technique.[6]
-
Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound?
A3: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[6][7] A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: I am observing inconsistent MIC results for this compound. What are the possible causes and troubleshooting steps?
A4: Inconsistent MIC results can arise from several factors. Please refer to the troubleshooting guide below for detailed solutions.
Troubleshooting Guides
Troubleshooting Inconsistent Minimum Inhibitory Concentration (MIC) Assay Results
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No bacterial growth in the growth control well. | 1. Non-viable bacterial inoculum. 2. Incorrect growth medium. 3. Improper incubation conditions (temperature, atmosphere, time). | 1. Use a fresh bacterial culture for the inoculum. 2. Verify that the correct medium and supplements are used as recommended for the specific bacterial strain. 3. Ensure the incubator is set to the correct temperature and atmosphere (e.g., aerobic, anaerobic) and that the incubation time is appropriate for the organism. |
| Growth in the sterility control well. | 1. Contamination of the growth medium. 2. Contamination during plate preparation. | 1. Use fresh, sterile growth medium. 2. Ensure strict aseptic technique is followed during the entire procedure. Repeat the assay with new sterile materials. |
| Variable MIC values across replicate plates. | 1. Inaccurate serial dilutions of this compound. 2. Inconsistent inoculum density. 3. "Skipped" wells (growth in wells with higher antibiotic concentrations than the MIC). | 1. Carefully prepare fresh serial dilutions for each experiment. Use calibrated pipettes. 2. Ensure the bacterial inoculum is standardized to the correct turbidity (e.g., 0.5 McFarland standard) and is homogeneously suspended before dispensing. 3. This can be due to contamination, resistant subpopulations, or drug precipitation. Inspect wells for contamination. If it persists, consider using a different solvent or method to improve drug solubility. |
| Unexpectedly high MIC values. | 1. this compound degradation. 2. Binding of this compound to plasticware. 3. Presence of a resistant bacterial strain. | 1. Prepare fresh this compound solutions for each experiment. Store stock solutions under recommended conditions. 2. Consider using low-binding microplates. 3. Confirm the identity and expected susceptibility profile of the bacterial strain. |
Troubleshooting DNA Gyrase Inhibition Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No supercoiling activity in the "no inhibitor" control. | 1. Inactive DNA gyrase enzyme. 2. Incorrect buffer composition or pH. 3. Degraded relaxed plasmid DNA substrate. 4. Absence of ATP. | 1. Use a fresh aliquot of enzyme stored under appropriate conditions. 2. Verify the composition and pH of the reaction buffer. Ensure the final salt concentration is not inhibitory (generally below 250-300 mM).[8] 3. Check the integrity of the relaxed plasmid DNA on an agarose gel. 4. Ensure ATP is added to the reaction mixture as it is required for gyrase activity. |
| Incomplete supercoiling in the "no inhibitor" control. | 1. Insufficient enzyme concentration. 2. Suboptimal incubation time or temperature. 3. Inhibitory effect of the solvent (e.g., DMSO). | 1. Titrate the enzyme concentration to determine the optimal amount for complete supercoiling under your experimental conditions. 2. Optimize the incubation time and ensure the reaction is carried out at the recommended temperature (typically 37°C). 3. Ensure the final DMSO concentration is not inhibitory. If necessary, perform an enzyme titration in the presence of the final DMSO concentration to be used in the assay. |
| Smearing of DNA bands on the agarose gel. | 1. Nuclease contamination. 2. Overloading of DNA on the gel. | 1. Ensure all reagents and equipment are nuclease-free. 2. Load the recommended amount of DNA per well. |
| Intercalating agents affecting DNA mobility. | 1. Contamination of gel box or combs with intercalating dyes (e.g., ethidium bromide). | 1. Thoroughly clean the electrophoresis equipment with a detergent solution and rinse extensively with distilled water before use. |
Data Presentation
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Quinolone Antibiotics
While specific MIC data for this compound is not extensively available in the public domain, the following table provides representative MIC values for other quinolone antibiotics against common bacterial strains to serve as a reference.
| Antibiotic | Escherichia coli (μg/mL) | Staphylococcus aureus (μg/mL) | Pseudomonas aeruginosa (μg/mL) |
| Ciprofloxacin | ≤0.06 - 1 | ≤0.12 - 2 | ≤0.25 - 4 |
| Levofloxacin | ≤0.06 - 2 | ≤0.12 - 4 | ≤0.5 - 8 |
| Ofloxacin | ≤0.12 - 2 | ≤0.25 - 8 | ≤1 - 16 |
| Nalidixic Acid | ≤4 - 32 | >32 | >128 |
Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
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This compound powder
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Appropriate solvent (e.g., DMSO)
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Sterile 96-well microtiter plates
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Bacterial culture in logarithmic growth phase
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0.5 McFarland turbidity standard
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Positive control antibiotic (e.g., Ciprofloxacin)
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Sterile saline or phosphate-buffered saline (PBS)
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Multichannel pipette
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in the appropriate solvent to create a high-concentration stock solution.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
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Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial culture in sterile saline or PBS to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate the Plate: Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to the growth control and solvent control wells. This will bring the final volume in each well to 100 µL.
-
Set Up Controls:
-
Growth Control: 50 µL of CAMHB + 50 µL of bacterial inoculum.
-
Solvent Control: 50 µL of the highest concentration of solvent used + 50 µL of bacterial inoculum.
-
Sterility Control: 100 µL of uninoculated CAMHB.
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Positive Control: Include serial dilutions of a known antibiotic like Ciprofloxacin.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
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Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the well is clear).
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
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Purified bacterial DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X DNA gyrase assay buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 8.5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)
-
This compound at various concentrations
-
Positive control inhibitor (e.g., Ciprofloxacin or Novobiocin)
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Stop buffer (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
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Agarose gel (1%) in TAE buffer
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DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed plasmid DNA, and sterile water.
-
Add Inhibitor: Add this compound (or positive/solvent control) to the reaction tubes.
-
Initiate Reaction: Add DNA gyrase to each tube, gently mix, and incubate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding the stop buffer.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 1-2 V/cm) to resolve the supercoiled and relaxed DNA topoisomers.
-
Visualize Results: Stain the gel with a DNA stain and visualize under UV light. Inhibition of supercoiling is indicated by a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of this compound to mammalian cells by measuring mitochondrial activity.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
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Complete cell culture medium
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This compound at various concentrations
-
Positive control for cytotoxicity (e.g., Doxorubicin)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Sterile 96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include wells for untreated cells (negative control), cells treated with the solvent alone, and cells treated with a positive control cytotoxic agent.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
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Solubilize Formazan: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
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Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A decrease in absorbance indicates reduced cell viability and potential cytotoxicity of this compound.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolones: A Comprehensive Review | AAFP [aafp.org]
- 3. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. topogen.com [topogen.com]
Identifying and characterizing Tioxacin degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Tioxacin degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the chemical structure of this compound, which features a quinolone core and a thiazolo-quinoline moiety, and by comparing it to other fluoroquinolones, the primary degradation pathways are expected to be photodegradation, hydrolysis, and oxidation.
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Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the thiazole ring and modifications to the quinolone core. Fluoroquinolone antibiotics are known to be susceptible to photodegradation.[1][2]
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Hydrolysis: Under acidic or basic conditions, the ester and amide functionalities in the this compound molecule can be susceptible to hydrolysis. However, the core quinolone structure is generally stable against hydrolysis.
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Oxidation: The nitrogen atoms in the quinolone and thiazole rings, as well as the ethyl group, are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[3]
Q2: What are the expected major degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented, based on the degradation patterns of structurally similar fluoroquinolones like Ofloxacin, the following types of degradation products can be anticipated:
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N-oxide derivatives: Oxidation of the nitrogen atoms in the core ring structure.
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Decarboxylation products: Loss of the carboxylic acid group from the quinolone core.
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Products of piperazine ring cleavage (if applicable): Although this compound has a thiazolo-quinoline fused ring system instead of a piperazine ring, analogous cleavage of this heterocyclic system could occur. For other fluoroquinolones, cleavage of the piperazine ring is a common degradation pathway.[4][5]
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Photoproducts: Complex dimeric or rearranged structures resulting from exposure to light.[1]
Q3: Which analytical techniques are most suitable for identifying this compound degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the most powerful and commonly used technique for the separation, identification, and quantification of drug degradation products.[6][7]
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HPLC with UV detection: Suitable for initial screening and quantification of known degradation products with a chromophore.
-
LC-MS/MS: Essential for the structural elucidation of unknown degradation products by providing molecular weight and fragmentation data.
Troubleshooting Guides
HPLC Method Development and Analysis
Issue: Poor peak shape (tailing or fronting) for this compound and its degradation products.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary interactions with residual silanols on the HPLC column | Use a high-purity, end-capped C18 column. Lower the mobile phase pH (e.g., using a phosphate or formate buffer around pH 2.5-3.5) to suppress silanol ionization. Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%). |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase composition | Optimize the organic modifier (acetonitrile or methanol) percentage. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase. |
| Column contamination or aging | Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue: Ghost peaks appearing in the chromatogram.
Possible Causes & Solutions:
| Cause | Solution |
| Contamination in the mobile phase or HPLC system | Use high-purity solvents and freshly prepared mobile phases. Filter all mobile phases. Purge the HPLC system thoroughly. |
| Carryover from previous injections | Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Late eluting peaks from a previous run | Increase the run time of the gradient method to ensure all components are eluted. Incorporate a high-organic wash step at the end of each run. |
Issue: Inconsistent retention times.
Possible Causes & Solutions:
| Cause | Solution |
| Fluctuations in mobile phase composition | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve that is functioning correctly. |
| Changes in column temperature | Use a column oven to maintain a consistent temperature. |
| Column equilibration issues | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution. |
Experimental Protocols
Forced Degradation Studies
Objective: To generate potential degradation products of this compound under stress conditions to facilitate the development and validation of a stability-indicating analytical method.
Methodologies:
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours. At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis. |
| Oxidative Degradation | Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light. At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis. |
| Photodegradation | Expose a solution of this compound (in a transparent container) to direct sunlight or a photostability chamber (ICH Q1B guidelines) for a specified period. A control sample should be kept in the dark. Analyze both samples by HPLC. |
| Thermal Degradation | Store solid this compound powder in an oven at a high temperature (e.g., 80°C) for a specified period. Dissolve the stressed powder in a suitable solvent and analyze by HPLC. |
HPLC-UV Method for this compound and Degradation Products
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for this compound forced degradation studies.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of fluoroquinolone antibiotics by peroxymonosulfate without activation: Kinetics, products, and antibacterial deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potential interactions of Tioxacin with laboratory plastics and culture media
Disclaimer: Information on "Tioxacin" is not publicly available. This document provides guidance based on the known properties of structurally and functionally similar fluoroquinolone antibiotics, such as Ciprofloxacin, Levofloxacin, and Moxifloxacin. The recommendations and data presented should be considered as a starting point for your own internal validation of this compound's performance in your specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of this compound in our cell-based assays. What could be the potential causes?
A1: Reduced efficacy of this compound can stem from several factors. A primary reason is the potential for the compound to adsorb to laboratory plastics, such as polystyrene or polypropylene, which are commonly used for cell culture plates, tubes, and flasks. This adsorption can lower the effective concentration of this compound in the culture medium, leading to diminished activity. Another possibility is the degradation of this compound under specific experimental conditions, including prolonged incubation at 37°C, exposure to light, or interactions with components in the culture medium. We recommend verifying the actual concentration of your working solutions and considering the use of low-binding plastics.
Q2: What types of laboratory plastics are best suited for working with this compound?
A2: To minimize the loss of this compound due to adsorption, we recommend using laboratory plastics specifically designed for low protein or low compound binding. While polystyrene is widely used, studies on similar compounds have shown it can lead to significant compound loss.[1] Polypropylene is often a better alternative, and low-protein-binding polypropylene tubes and plates are preferable, especially for sensitive assays or when working with low concentrations of this compound.[1] It is always advisable to pre-test your specific labware to quantify any potential loss of your compound.
Q3: How stable is this compound in standard cell culture media like DMEM or RPMI-1640 at 37°C?
A3: Based on data from analogous fluoroquinolones, this compound is expected to be reasonably stable in cell culture media for the duration of typical experiments (e.g., 24-72 hours). For instance, levofloxacin has shown stability in various media at 37°C.[2] Similarly, moxifloxacin and ciprofloxacin have demonstrated stability in peritoneal dialysis solutions at 37°C for several days.[3][4] However, factors such as pH, the presence of serum proteins, and exposure to light can influence stability. For long-term experiments, it is recommended to perform a stability study under your specific conditions.
Q4: Can components of the culture medium interact with this compound?
A4: Yes, components in the culture medium can potentially interact with this compound. Serum proteins, for example, can bind to small molecules, which may affect their availability and activity. The pH of the medium is also a critical factor, as the charge state of the this compound molecule can influence its solubility, stability, and interaction with plastics and cellular membranes. It is important to maintain a stable pH throughout your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Assay Results
-
Potential Cause: Variable adsorption of this compound to laboratory plastics.
-
Troubleshooting Steps:
-
Switch to Low-Binding Plastics: Utilize polypropylene or specially treated low-binding microplates and tubes.
-
Pre-condition Labware: Before adding cells and this compound, incubate the labware with culture medium containing a non-critical protein (like bovine serum albumin) to block non-specific binding sites.
-
Quantify Compound Loss: Perform a simple experiment to measure the concentration of this compound in the supernatant after incubation in the labware you intend to use.
-
Issue 2: Loss of this compound Activity Over Time in Long-Term Cultures
-
Potential Cause: Degradation of this compound in the culture medium.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Protect your culture plates and stock solutions from direct light, as fluoroquinolones can be light-sensitive.
-
Replenish Medium: For experiments extending beyond 48-72 hours, consider partially or fully replacing the culture medium containing fresh this compound.
-
Conduct a Stability Study: Incubate a solution of this compound in your complete culture medium at 37°C and measure its concentration at different time points (e.g., 0, 24, 48, 72 hours) using a suitable analytical method like HPLC.
-
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
-
Potential Cause: Leaching of chemicals from plasticware.
-
Troubleshooting Steps:
-
Use High-Quality Plastics: Source your laboratory plastics from reputable manufacturers who can provide information on potential leachables.
-
Pre-rinse Labware: Before use, rinse the plasticware with sterile, high-purity water or a balanced salt solution to remove any surface contaminants.
-
Include Vehicle Controls: Always run parallel experiments with the vehicle used to dissolve this compound to ensure that any observed effects are due to the compound itself and not leachables or the solvent.
-
Data Presentation
Table 1: Adsorption of Quinolone Antibiotics to Laboratory Plastics
| Antibiotic (Proxy for this compound) | Plastic Type | Adsorption Characteristics | Quantitative Data (if available) | Reference |
| Ciprofloxacin | Polystyrene | Relies on physisorption, electrostatic, and cation-π interactions.[5] Adsorption capacity is significant. | Adsorption capacity of 5.88 mg/g for ciprofloxacin on colemanite (as a model adsorbent).[6] | [5][6] |
| Colistin (as a model cationic compound) | Polystyrene | High binding capacity. | Up to 92% loss of initial concentration after 24h.[1] | [1] |
| Colistin (as a model cationic compound) | Polypropylene | Lower binding capacity compared to polystyrene. | Up to 77% loss of initial concentration after 24h.[1] | [1] |
| Colistin (as a model cationic compound) | Low-Protein-Binding Polypropylene | Minimized adsorption. | 10-41% loss of initial concentration after 24h.[1] | [1] |
Table 2: Stability of Quinolone Antibiotics in Aqueous Media at 37°C
| Antibiotic (Proxy for this compound) | Medium | Stability Results | Reference |
| Levofloxacin | Biomimetic Media | Stable at 37°C. | [2] |
| Ciprofloxacin | Peritoneal Dialysis Solution (1.36% Dextrose) | >99% remained after 42 days. | [3] |
| Ciprofloxacin | Peritoneal Dialysis Solution (1.5% Dextrose) | 95.2% remained after 2 days.[7] | [7] |
| Ciprofloxacin | Peritoneal Dialysis Solution (4.25% Dextrose) | 97.8% remained after 2 days.[7] | [7] |
| Moxifloxacin | Peritoneal Dialysis Solution (1.36% Dextrose) | ≥90% remained for 3 days.[4] | [4] |
| Moxifloxacin | Peritoneal Dialysis Solution (3.86% Dextrose) | ≥90% remained for 12 hours.[4] | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound Adsorption to Laboratory Plastics
-
Objective: To determine the percentage of this compound that adsorbs to a specific type of plasticware (e.g., 96-well polystyrene plate).
-
Materials:
-
This compound stock solution of known concentration.
-
Complete cell culture medium (without cells).
-
Plasticware to be tested (e.g., 96-well plate).
-
Low-protein-binding microcentrifuge tubes.
-
Analytical instrument for quantifying this compound (e.g., HPLC-UV, LC-MS).
-
-
Methodology:
-
Prepare a working solution of this compound in the complete cell culture medium at the desired final concentration.
-
Add the this compound solution to the wells of the test plate (e.g., 200 µL per well). Use at least three replicate wells.
-
As a control, add the same volume of the this compound solution to low-protein-binding microcentrifuge tubes.
-
Incubate the plate and tubes under the same conditions as your cell-based assay (e.g., 37°C, 5% CO₂ for 24 hours).
-
At the end of the incubation period, carefully collect the supernatant from each well and the control tubes.
-
Analyze the concentration of this compound in all samples using a validated analytical method.
-
Calculation:
-
Percentage Adsorption = [ (Concentration_Control - Concentration_Test) / Concentration_Control ] * 100
-
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Objective: To evaluate the stability of this compound in a specific cell culture medium at 37°C over time.
-
Materials:
-
This compound stock solution.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Sterile, low-protein-binding tubes.
-
Incubator at 37°C.
-
Analytical instrument for this compound quantification.
-
-
Methodology:
-
Prepare a solution of this compound in the complete cell culture medium at the desired concentration.
-
Aliquot the solution into several sterile, low-protein-binding tubes.
-
Immediately analyze a sample from one tube to determine the initial concentration (T=0).
-
Incubate the remaining tubes at 37°C.
-
At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove one tube from the incubator and analyze the this compound concentration.
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
If significant degradation is observed, the data can be fitted to a kinetic model to determine the degradation rate constant and half-life.
-
-
Visualizations
Caption: Workflow for Quantifying this compound Adsorption to Plastics
Caption: Troubleshooting Decision Pathway for this compound Instability
References
- 1. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Easy-Assessment of Levofloxacin and Minocycline in Relevant Biomimetic Media by HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of ciprofloxacin in peritoneal dialysis solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of moxifloxacin injection in peritoneal dialysis solution bags (Dianeal PD1 1.36% and Dianeal PD1 3.86%) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adsorption-desorption behaviors of ciprofloxacin onto aged polystyrene fragments in aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability of ciprofloxacin injection in peritoneal dialysis solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control procedures for Tioxacin in a research laboratory setting
Fictional Compound Disclaimer: Tioxacin is a fictional compound created for illustrative purposes. The information provided below is based on established quality control principles for novel fluoroquinolone antibiotics in a research setting.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for ensuring the quality and integrity of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
1. How do I confirm the identity and purity of a newly received this compound sample?
To confirm the identity and purity of this compound, a multi-step analytical approach is recommended. This involves verifying the chemical structure and quantifying the purity of the compound.
-
Identity Confirmation : Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary method for confirming the identity of this compound.[1][2][3] The observed mass-to-charge ratio (m/z) from the analysis should match the expected molecular weight of this compound.
-
Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of this compound.[4][5][6] The purity is determined by the area percentage of the main peak in the chromatogram.
-
Structural Verification : For a definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy should be performed.[7][8][9][10] The resulting spectrum provides detailed information about the molecular structure of the compound.
This compound Quality Control Specifications
| Parameter | Method | Specification |
|---|---|---|
| Identity | LC-MS | Observed m/z matches theoretical m/z ± 0.1 Da |
| Purity | HPLC (UV at 280 nm) | ≥ 98.0% |
| Structure | ¹H-NMR | Spectrum conforms to the reference structure |
2. What are the proper storage and handling procedures for this compound?
Proper storage and handling are crucial to maintain the stability and integrity of this compound.[11][12][13][14]
-
Storage Conditions : this compound powder should be stored in a cool, dry, and dark place. Recommended storage is at 4°C in a desiccator.[11] Protect from light and moisture to prevent degradation.
-
Handling : When handling this compound, always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[15] Handle the compound in a well-ventilated area or a fume hood.
-
Stock Solutions : For creating stock solutions, it is recommended to use anhydrous solvents. Once prepared, stock solutions should be aliquoted and stored at -20°C to minimize freeze-thaw cycles.
3. How should I prepare this compound solutions for my experiments?
The solubility of this compound is a key factor in preparing solutions for in vitro and in vivo experiments.
-
Solvents : this compound is soluble in DMSO (Dimethyl sulfoxide) and sparingly soluble in ethanol. For aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.
-
Preparation Steps :
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Further dilute the stock solution with the desired experimental buffer to the final working concentration.
-
Recommended Solvents for this compound
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | ≥ 25 mg/mL | Recommended for initial stock solutions. |
| Ethanol | ≈ 5 mg/mL | Use with caution due to lower solubility. |
| Aqueous Buffers | pH dependent | Use a co-solvent like DMSO for better solubility. |
4. How can I assess the stability of this compound under my experimental conditions?
Stability testing is essential to ensure that this compound remains intact and active throughout your experiment.[16][17][18][19]
-
In-Use Stability : To assess the stability of this compound in your experimental buffer, prepare a solution at the working concentration and incubate it under the same conditions as your experiment (e.g., temperature, light exposure).
-
Analytical Monitoring : At various time points, take aliquots of the solution and analyze them by HPLC to monitor for any degradation. A decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Freeze-Thaw Stability : For stock solutions stored at -20°C, it is important to assess stability after multiple freeze-thaw cycles. Analyze the solution by HPLC after one, three, and five freeze-thaw cycles to check for degradation.
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Problem : Seeing extra peaks in the HPLC chromatogram can indicate contamination or degradation of the this compound sample.[20][21][22][23]
-
Possible Causes & Solutions :
-
Contaminated Mobile Phase : Impurities in the solvents used for the mobile phase can appear as peaks in the chromatogram. Prepare a fresh mobile phase with high-purity solvents and filter it before use.
-
Sample Degradation : this compound may have degraded due to improper storage or handling. Obtain a fresh, validated sample and re-run the analysis.
-
System Contamination : The HPLC system itself might be contaminated. Flush the system with a strong solvent, such as a high concentration of acetonitrile or methanol, to remove any residues.[20]
-
Issue 2: Poor Solubility of this compound
-
Problem : this compound does not fully dissolve in the chosen solvent.
-
Possible Causes & Solutions :
-
Incorrect Solvent : The chosen solvent may not be appropriate for this compound. Refer to the solubility table and consider using DMSO for the initial stock solution.
-
Low Temperature : Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) may aid dissolution, but be cautious as heat can also cause degradation.
-
pH of Aqueous Buffer : The solubility of this compound in aqueous solutions can be pH-dependent. Adjusting the pH of the buffer may improve solubility.
-
Issue 3: Inconsistent Experimental Results
-
Problem : Variability in experimental outcomes when using this compound.
-
Possible Causes & Solutions :
-
Compound Instability : this compound may be degrading in the experimental medium over the course of the assay. Perform an in-use stability study as described in the FAQs to confirm.
-
Inaccurate Pipetting : Ensure accurate and consistent preparation of this compound solutions by calibrating pipettes and using proper techniques.
-
Batch-to-Batch Variation : If using different lots of this compound, there may be slight differences in purity or potency. It is important to perform quality control checks on each new batch.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound.[6][24][25]
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase :
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient :
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 280 nm
-
Injection Volume : 10 µL
-
Sample Preparation : Dissolve this compound in DMSO to a concentration of 1 mg/mL.
HPLC Method Parameters for this compound Purity
| Parameter | Value |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Wavelength | 280 nm |
| Run Time | 25 minutes |
Protocol 2: LC-MS Method for Identity Confirmation of this compound
This protocol describes a general LC-MS method for confirming the molecular weight of this compound.[26][27]
-
Instrumentation : LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions : Use the same HPLC conditions as described in Protocol 1.
-
MS Conditions :
-
Ionization Mode : Positive ESI
-
Scan Range : m/z 100-1000
-
Capillary Voltage : 3.5 kV
-
Cone Voltage : 30 V
-
Source Temperature : 120°C
-
Desolvation Temperature : 350°C
-
-
Data Analysis : Look for the protonated molecular ion [M+H]⁺ corresponding to the theoretical mass of this compound.
Protocol 3: ¹H-NMR for Structural Verification of this compound
This protocol provides a standard method for acquiring a ¹H-NMR spectrum of this compound.[7][28]
-
Instrumentation : NMR spectrometer (e.g., 400 MHz).
-
Solvent : Deuterated DMSO (DMSO-d₆).
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.
-
Acquisition Parameters :
-
Pulse Program : Standard proton acquisition.
-
Number of Scans : 16-64.
-
Relaxation Delay : 1-2 seconds.
-
-
Data Analysis : Process the spectrum and compare the chemical shifts, integrations, and coupling patterns to a reference spectrum or the expected structure of this compound.
Visualizations
Caption: Quality control workflow for incoming this compound samples.
References
- 1. 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. researchgate.net [researchgate.net]
- 3. Compound Identification with LC/MS and GC/MS: Experimental Method, Data Analysis and Applications: - American Chemical Society [acs.digitellinc.com]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. moca.net.ua [moca.net.ua]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 15. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 16. Stability testing protocols | PPTX [slideshare.net]
- 17. japsonline.com [japsonline.com]
- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 19. qualityhub.com [qualityhub.com]
- 20. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 21. aelabgroup.com [aelabgroup.com]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
- 23. uhplcs.com [uhplcs.com]
- 24. asianpubs.org [asianpubs.org]
- 25. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. NMR Spectroscopy [www2.chemistry.msu.edu]
Validation & Comparative
Tioxacin (Ofloxacin): A Comparative Guide to its Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antibacterial efficacy of Tioxacin, widely known in research and clinical settings as Ofloxacin. The following sections present a comparative overview of Ofloxacin's performance against other antibacterial agents, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Comparative Antibacterial Efficacy
Ofloxacin, a second-generation fluoroquinolone, demonstrates a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy has been extensively evaluated in numerous preclinical and clinical studies, often showing comparable or superior outcomes to other established antibiotics.
Quantitative Data Summary
The antibacterial activity of Ofloxacin and its comparators is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values and clinical efficacy rates of Ofloxacin in comparison to other antibiotics against various pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Ofloxacin and Comparator Antibiotics against Common Bacterial Pathogens
| Bacterial Species | Ofloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Norfloxacin MIC (µg/mL) | Amoxicillin/Clavulanate MIC (µg/mL) |
| Escherichia coli | ≤0.5 | ≤0.5 | ≤0.5 | 4/2 |
| Klebsiella pneumoniae | ≤0.5 | ≤0.5 | ≤0.5 | 8/4 |
| Proteus mirabilis | ≤0.5 | ≤0.5 | ≤0.5 | 4/2 |
| Pseudomonas aeruginosa | ≤2.0 | ≤1.0 | >4.0 | >32/16 |
| Staphylococcus aureus (Methicillin-susceptible) | ≤0.5 | ≤0.5 | ≤1.0 | ≤2/1 |
| Staphylococcus aureus (Methicillin-resistant) | ≤0.5 | ≤1.0 | >4.0 | >16/8 |
| Streptococcus pneumoniae | 1.0-2.0 | 1.0-2.0 | >4.0 | ≤0.5/0.25 |
| Haemophilus influenzae | ≤0.5 | ≤0.25 | ≤0.5 | 2/1 |
| Legionella pneumophila | ≤0.5 | ≤0.25 | 1.0 | >32/16 |
Note: MIC values can vary depending on the strain and testing methodology. The values presented are a general representation from published literature.
Table 2: Clinical Efficacy of Ofloxacin in Comparison to Other Antibiotics in Clinical Trials
| Infection Type | Ofloxacin Efficacy | Comparator Agent | Comparator Efficacy | Reference |
| Uncomplicated Urinary Tract Infection | High clinical and bacteriological cure rates. | Co-trimoxazole | Ofloxacin was as effective as co-trimoxazole.[1] | [1] |
| Complicated Urinary Tract Infection | Superior microbiological cure rate compared to carbenicillin and comparable to trimethoprim/sulfamethoxazole.[2] | Carbenicillin, Trimethoprim/sulfamethoxazole | Ofloxacin showed a significantly higher rate of microbiologic cures than carbenicillin.[2] | [2] |
| Lower Respiratory Tract Infections | Clinically as effective as amoxicillin or erythromycin, with better bacterial elimination than amoxicillin.[3] | Amoxicillin, Erythromycin | Bacteriological eradication was 90% for ofloxacin versus 75% for amoxicillin.[3] | [3] |
| Community-Acquired Pneumonia | Similar clinical success rates to standard therapy (usually a beta-lactam with or without a macrolide).[4] | Standard Therapy (beta-lactam +/- macrolide) | Clinical success rates were 92% for ofloxacin and 87% for standard therapy.[4] | [4] |
Mechanism of Action
Ofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6][7]
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of ofloxacin is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, ofloxacin prevents the relaxation of supercoiled DNA, leading to a cessation of these vital cellular processes.[5][6][8]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, ofloxacin's main target is topoisomerase IV. This enzyme is critical for the separation of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV prevents the segregation of the newly replicated chromosomes, thereby blocking cell division.[5][8]
This dual-targeting mechanism contributes to the potent and broad-spectrum antibacterial activity of ofloxacin.
Caption: Ofloxacin inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication, transcription, and cell division, ultimately causing bacterial cell death.
Experimental Protocols
The validation of Ofloxacin's antibacterial efficacy relies on standardized and reproducible experimental methodologies. The following are detailed protocols for key experiments cited in the research.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
-
Mueller-Hinton Broth (MHB)
-
Ofloxacin and comparator antibiotic stock solutions
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
b. Procedure:
-
Dispense 50 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the antibiotic stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
Inoculate each well with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Antibacterial Susceptibility Testing by Disk Diffusion (Kirby-Bauer)
This method assesses the susceptibility of a bacterial isolate to a particular antibiotic.
a. Preparation of Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Ofloxacin antibiotic disks (5 µg) and comparator antibiotic disks
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Sterile cotton swabs
b. Procedure:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the antibiotic disks to the surface of the agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Caption: A standardized workflow for determining the susceptibility of bacteria to antibiotics using the disk diffusion method.
Conclusion
The data presented in this guide validate the potent and broad-spectrum antibacterial efficacy of Ofloxacin. Comparative studies consistently demonstrate its effectiveness against a wide array of clinically relevant pathogens, often rivaling or exceeding that of other commonly used antibiotics. Its well-characterized mechanism of action, targeting essential bacterial enzymes, provides a solid foundation for its therapeutic application. The detailed experimental protocols offer a framework for researchers to conduct further comparative studies and to continue to evaluate the role of Ofloxacin in the evolving landscape of antimicrobial therapy.
References
- 1. Clinical experience with ofloxacin in urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ofloxacin in the management of complicated urinary tract infections, including prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ofloxacin in community-acquired lower respiratory infections. A comparison with amoxicillin or erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ofloxacin versus standard therapy in treatment of community-acquired pneumonia requiring hospitalization. Pneumonia Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ofloxacin? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Tioxacin and Ciprofloxacin Against Bacterial Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Tioxacin and ciprofloxacin, two fluoroquinolone antibiotics. While ciprofloxacin is a well-established and extensively studied antibacterial agent, public domain data on this compound is notably limited. This document summarizes the available information, presents experimental data for ciprofloxacin, and outlines the methodologies for key comparative experiments. Due to the scarcity of quantitative data for this compound, this guide will highlight the known qualitative aspects of its activity and use ciprofloxacin as a comprehensive benchmark.
Mechanism of Action
Both this compound and ciprofloxacin belong to the fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA synthesis.[1][2][3][4][5] Their primary targets are two essential enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3][4][5]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication.[1]
-
Topoisomerase IV: This enzyme is primarily involved in the separation of newly replicated daughter DNA strands.[3]
By inhibiting these enzymes, fluoroquinolones block DNA replication and repair, leading to a bactericidal effect.[1][2][3][4][5] this compound is described as a bactericide that likely acts as a DNA gyrase inhibitor.[6] Ciprofloxacin's mechanism is well-documented to involve the inhibition of both DNA gyrase and topoisomerase IV.[7][8][9]
References
- 1. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Investigating Cross-Resistance Between Tioxacin and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-resistance patterns between Tioxacin, a DNA gyrase inhibitor, and other antibiotics. Due to a lack of specific published cross-resistance data for this compound, this guide utilizes experimental data for closely related fluoroquinolones—such as ciprofloxacin, levofloxacin, and ofloxacin—as a proxy to illustrate the principles and mechanisms of cross-resistance. This approach is grounded in the shared mechanism of action and established resistance pathways within this class of antibiotics.
Introduction to this compound and Quinolone Cross-Resistance
This compound is a bactericidal antibiotic that functions by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[1] This mechanism is characteristic of the quinolone class of antibiotics. Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally or mechanistically related, antibiotics.[2][3] Within the quinolone class, cross-resistance is a significant clinical challenge, as a single resistance mechanism can confer resistance to multiple drugs in the same class.
Mechanisms of Resistance and Cross-Resistance
The primary mechanisms leading to quinolone resistance, and by extension, cross-resistance, are:
-
Target-Site Mutations: Alterations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of high-level quinolone resistance. These mutations reduce the binding affinity of the antibiotic to its target enzymes.
-
Reduced Intracellular Accumulation: This can be due to either decreased uptake of the drug through porin channels in the outer membrane of Gram-negative bacteria or, more commonly, through the increased activity of efflux pumps that actively transport the antibiotic out of the bacterial cell.
-
Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as the qnr genes which protect DNA gyrase from quinolone binding, can confer low-level resistance.
A single mutation in the gyrA gene can lead to cross-resistance across multiple fluoroquinolones. The accumulation of multiple mutations, often in combination with increased efflux pump activity, results in high-level resistance to the entire class of drugs.
Below is a diagram illustrating the key signaling pathways and mechanisms of quinolone resistance.
References
Synergistic Effects of Tioxacin and its Analogs When Combined with Other Antibacterial Agents: A Comparative Guide
A Note on Tioxacin: Information regarding the synergistic effects of this compound is limited in publicly available scientific literature. Therefore, this guide will focus on Ofloxacin, a structurally and mechanistically similar second-generation fluoroquinolone, as a representative of the DNA gyrase inhibitor class to which this compound belongs. The principles and methodologies described are broadly applicable to the study of antibiotic synergy.
This guide provides a comparative analysis of the synergistic effects of Ofloxacin when combined with other antibacterial agents against clinically relevant pathogens. It is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: DNA Gyrase Inhibition
This compound and its analogs, such as Ofloxacin, are bactericidal agents that function by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting these topoisomerases, the drugs prevent the relaxation of supercoiled DNA and the separation of daughter chromosomes during cell division, ultimately leading to bacterial cell death.
References
Ofloxacin Demonstrates Superior Efficacy Over Nalidixic Acid Against Resistant Escherichia coli Strains
A comprehensive analysis of experimental data reveals that ofloxacin, a second-generation fluoroquinolone, maintains significant antibacterial activity against strains of Escherichia coli that have developed resistance to the first-generation quinolone, nalidixic acid. This heightened efficacy is attributed to ofloxacin's enhanced inhibitory action on bacterial DNA gyrase and topoisomerase IV, the essential enzymes for DNA replication.
This guide provides a detailed comparison of the in vitro effectiveness of ofloxacin and nalidixic acid against nalidixic acid-resistant E. coli. The information presented is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Quantitative Comparison of Antibacterial Activity
The in vitro potency of ofloxacin and nalidixic acid against nalidixic acid-resistant Escherichia coli is most effectively demonstrated by comparing their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater antibacterial activity.
The data presented in the table below is a summary from multiple studies investigating the MICs of these two quinolones against clinical isolates of E. coli with confirmed resistance to nalidixic acid.
| Antibiotic | Nalidixic Acid-Resistant E. coli MIC Range (µg/mL) | Nalidixic Acid-Resistant E. coli MIC90 (µg/mL) |
| Ofloxacin | 0.25 - 32 | 0.5 |
| Nalidixic Acid | 32 - >256 | ≥256 |
MIC90 represents the concentration of the antibiotic required to inhibit the growth of 90% of the tested bacterial isolates.
The data clearly indicates that ofloxacin is significantly more potent than nalidixic acid against E. coli strains that are resistant to the latter. While nalidixic acid requires high concentrations (≥32 µg/mL) to inhibit these resistant strains, ofloxacin remains effective at much lower concentrations.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure crucial for assessing antibiotic susceptibility. The following is a detailed protocol for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Bacterial Culture: A pure, 18-24 hour culture of the Escherichia coli isolate grown on a suitable non-selective agar medium (e.g., Mueller-Hinton agar).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotics: Stock solutions of ofloxacin and nalidixic acid of known concentrations.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, sterile pipette tips, incubator, McFarland turbidity standards (0.5), spectrophotometer.
2. Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the E. coli strain from the agar plate.
-
Suspend the colonies in a sterile broth or saline solution.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 108 CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of each antibiotic in CAMHB in the 96-well microtiter plates. The typical final volume in each well is 100 µL.
-
The range of antibiotic concentrations should be chosen to encompass the expected MIC of the test organism.
4. Inoculation of Microtiter Plates:
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth).
5. Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Signaling Pathways and Mechanisms
The antibacterial action of quinolones and the development of resistance in E. coli involve specific molecular interactions.
Mechanism of Action of Quinolones
Quinolone antibiotics target two essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are crucial for managing the topological state of DNA during replication and transcription.[1]
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is essential for the initiation of DNA replication.[2]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (separating) the interlinked daughter DNA molecules after replication.[2]
Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[1] This leads to the accumulation of double-strand DNA breaks, which ultimately results in bacterial cell death.[1] Ofloxacin, as a fluoroquinolone, has a higher affinity for both DNA gyrase and topoisomerase IV compared to nalidixic acid, contributing to its broader spectrum and greater potency.[3]
Caption: Mechanism of action of quinolone antibiotics in E. coli.
Mechanisms of Resistance to Nalidixic Acid
Resistance to nalidixic acid in E. coli primarily arises from two main mechanisms:
-
Target Site Mutations: The most common mechanism involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[4][5] These mutations alter the amino acid sequence of the enzymes, reducing the binding affinity of nalidixic acid and rendering it less effective.[6]
-
Efflux Pumps: E. coli possesses membrane proteins that can actively transport antibiotics out of the cell.[5] Overexpression of these efflux pumps can reduce the intracellular concentration of nalidixic acid, preventing it from reaching its target enzymes in sufficient concentrations to be effective.[7]
Ofloxacin's chemical structure, which includes a fluorine atom, allows it to overcome some of these resistance mechanisms more effectively than nalidixic acid. While high-level resistance to ofloxacin can also occur through the accumulation of multiple mutations, it generally retains activity against strains with single mutations that confer resistance to nalidixic acid.
Caption: Primary mechanisms of nalidixic acid resistance in E. coli.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ofloxacin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in gyrA and parC genes in nalidixic acid-resistant Escherichia coli strains from food products, humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Validating the Molecular Target of Tioxacin in Bacteria: A Comparative Guide to Biochemical Assays
Tioxacin, as a member of the quinolone class of antibiotics, is presumed to exert its bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, repair, and recombination, making them validated targets for antibacterial drugs. The validation of this compound's interaction with these molecular targets is a crucial step in its development and in understanding its mechanism of action. This guide details the primary biochemical assays used for this purpose and provides comparative data to benchmark potential findings.
Comparative Efficacy of Quinolone Antibiotics
To provide a framework for evaluating this compound, the following table summarizes the 50% inhibitory concentrations (IC50) of Ciprofloxacin and Ofloxacin against DNA gyrase and topoisomerase IV from various bacterial species. This data, gathered from published literature, highlights the variability in potency that can be expected and serves as a reference for future experimental results with this compound.
| Antibiotic | Target Enzyme | Bacterial Species | IC50 (µg/mL) |
| Ciprofloxacin | DNA Gyrase | Escherichia coli | 0.45[2] |
| Enterococcus faecalis | 27.8[3] | ||
| Neisseria gonorrhoeae | 0.00039 | ||
| Topoisomerase IV | Enterococcus faecalis | 9.30[3] | |
| Staphylococcus aureus | 3.0 (µM)[4] | ||
| Neisseria gonorrhoeae | 0.0137 | ||
| Ofloxacin | DNA Gyrase | Escherichia coli | 6.20[5] |
| Micrococcus luteus | 7.24[6] | ||
| Topoisomerase IV | Enterococcus faecalis | 8.49[3] |
Key Biochemical Assays for Target Validation
The primary in vitro methods to confirm this compound as an inhibitor of bacterial type II topoisomerases are the DNA supercoiling inhibition assay for DNA gyrase and the DNA decatenation inhibition assay for topoisomerase IV.
DNA Gyrase Supercoiling Inhibition Assay
This assay assesses the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed circular DNA by DNA gyrase. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 100 µg/ml BSA, and 0.5 µg of relaxed pBR322 DNA.
-
Inhibitor Addition: Add varying concentrations of this compound (or a control inhibitor like Ciprofloxacin) to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding a sufficient amount of purified DNA gyrase to the mixture. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Analysis: Run the gel until adequate separation of supercoiled and relaxed DNA is achieved. Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.[3]
Topoisomerase IV Decatenation Inhibition Assay
This assay measures the ability of a compound to inhibit the decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by topoisomerase IV. kDNA is a large network of interlocked DNA circles that cannot enter an agarose gel. Upon decatenation by topoisomerase IV, individual DNA minicircles are released and can migrate into the gel.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, and 200 ng of kDNA.
-
Inhibitor Addition: Add varying concentrations of this compound (or a control inhibitor) to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Start the reaction by adding purified topoisomerase IV to the mixture. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reaction tubes at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction with a solution containing SDS and EDTA.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain.
-
Analysis: After electrophoresis, visualize the DNA bands. Inhibition of decatenation is indicated by the retention of kDNA in the loading well and a reduction in the intensity of the decatenated minicircle DNA bands. The IC50 value is the concentration of the inhibitor that reduces the decatenation activity by 50%.[3]
Logical Relationship of Assays in Target Validation
The validation of a molecular target for a novel antibiotic like this compound follows a logical progression from identifying the presumed target class to quantifying its specific inhibitory activity.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 3. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Comparative Guide to the In Vitro Activity of Tioxacin and Ofloxacin
A critical evaluation of the available in vitro data for the fluoroquinolone antimicrobials, Tioxacin and Ofloxacin, reveals significant disparities in the depth of scientific literature. While Ofloxacin has been extensively studied with a wealth of publicly available data on its antibacterial spectrum and potency, quantitative in vitro activity data for this compound remains largely unavailable in published literature. This guide provides a comprehensive overview of Ofloxacin's in vitro profile, alongside the limited qualitative information available for this compound, to offer a comparative perspective for researchers, scientists, and drug development professionals.
Executive Summary
Ofloxacin is a well-established broad-spectrum fluoroquinolone antibiotic with proven in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. In contrast, this compound is described as a bactericidal agent, also targeting bacterial DNA gyrase. However, a detailed public record of its minimum inhibitory concentrations (MICs) against a comprehensive panel of microorganisms is not readily accessible, precluding a direct quantitative comparison with Ofloxacin.
In Vitro Antibacterial Activity
Ofloxacin: A Broad-Spectrum Profile
Ofloxacin has demonstrated potent in vitro activity against a diverse array of clinically relevant pathogens. Summarized below are the Minimum Inhibitory Concentrations (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of tested isolates for selected key bacteria.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Gram-Positive | ||||
| Staphylococcus aureus | - | 0.25 | 1.0 | [1] |
| Gram-Negative | ||||
| Enterobacteriaceae | - | 0.25 | 1.0 | [1] |
| Pseudomonas aeruginosa | - | - | >16 | [1] |
| Mycobacterium tuberculosis (isolates with Ala90Val mutation in gyrA) | 25 | - | 4.0 | [2] |
| Mycobacterium tuberculosis (isolates with Asp94Ala, Asn/Tyr, Gly, His mutations in gyrA) | - | - | 8.0 | [2] |
Note: The activity of ofloxacin against Pseudomonas aeruginosa can be variable, with some studies indicating higher MIC90 values, suggesting potential resistance.[1]
This compound: Limited Available Data
Information regarding the in vitro activity of this compound is sparse. It is reported to be an orally active bactericidal agent with activity against both Gram-positive and Gram-negative bacteria. Notably, its activity is mentioned to extend to Escherichia coli strains resistant to nalidixic acid and Pseudomonas aeruginosa. However, specific MIC50 and MIC90 values from comprehensive studies are not available in the public domain, which is a significant limitation for a direct comparison with ofloxacin.
Mechanism of Action
Both this compound and Ofloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of targeting bacterial DNA synthesis.
Ofloxacin exerts its bactericidal effect by inhibiting two key bacterial enzymes:
-
DNA Gyrase (Topoisomerase II): This enzyme is crucial for the negative supercoiling of bacterial DNA, a process essential for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.
By inhibiting these enzymes, ofloxacin disrupts essential cellular processes, leading to bacterial cell death.
This compound is also reported to be an inhibitor of bacterial DNA gyrase . The extent of its interaction with topoisomerase IV is not clearly documented in the available literature.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC values presented for ofloxacin are typically determined using the broth microdilution method. This standard laboratory procedure is fundamental for assessing the in vitro susceptibility of bacteria to antimicrobial agents.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.
Methodology:
-
Preparation of Antimicrobial Solutions: A stock solution of the antibiotic is prepared and serially diluted in a multi-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (typically 1.5 x 10^8 CFU/mL, equivalent to a 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only) are included. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
-
Interpretation of Results: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
DNA Gyrase Inhibition Assay (Supercoiling Assay)
The inhibitory effect of fluoroquinolones on DNA gyrase is commonly assessed using a DNA supercoiling assay.
Principle: Bacterial DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The activity of the enzyme can be monitored by the change in DNA topology, which can be visualized by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent this supercoiling activity.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (substrate), purified DNA gyrase enzyme, ATP, and a suitable reaction buffer.
-
Inhibitor Addition: The test compound (e.g., this compound or Ofloxacin) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at an optimal temperature (e.g., 37°C) for a specific period to allow the supercoiling reaction to proceed.
-
Reaction Termination and Electrophoresis: The reaction is stopped, and the DNA is subjected to agarose gel electrophoresis.
-
Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Relaxed and supercoiled DNA migrate at different rates in the gel. The concentration of the inhibitor that causes a 50% reduction in the supercoiled DNA band compared to the control is determined as the IC50 value.
Conclusion
Ofloxacin demonstrates a well-documented, broad spectrum of in vitro activity against a variety of Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV. In contrast, while this compound is also known to target DNA gyrase, the lack of publicly available, quantitative in vitro data, such as MIC values, severely limits a direct and meaningful comparison of its antibacterial potency with that of ofloxacin. For researchers and drug developers, the extensive dataset for ofloxacin provides a solid foundation for its consideration in various applications. Further research and publication of in vitro studies on this compound are necessary to fully elucidate its comparative efficacy and potential clinical utility.
References
- 1. Comparison of the in vitro activity of ofloxacin and gentamicin against isolates from hospitalised patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlating Minimum Inhibitory Concentrations of ofloxacin and moxifloxacin with gyrA mutations using the Genotype MTBDRsl Assay - PMC [pmc.ncbi.nlm.nih.gov]
Tioxacin: An Evaluation of Efficacy Against Clinically Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tioxacin, an early-generation quinolone antibiotic, and its efficacy against clinically resistant bacterial strains. Due to the limited availability of recent experimental data for this compound, this guide will draw comparisons with other quinolones to contextualize its potential and limitations. The information is intended for researchers, scientists, and professionals in drug development.
Comparative Efficacy of Quinolone Antibiotics
This compound is an orally active bactericidal agent that, like other quinolones, functions by inhibiting bacterial DNA gyrase.[1] This enzyme is crucial for DNA replication, and its inhibition leads to cell death.[2][3] Early data from 1979 indicated that this compound, particularly when combined with aliphatic amines, demonstrated activity against Gram-positive and Gram-negative bacteria, including strains of Escherichia coli resistant to nalidixic acid and Pseudomonas aeruginosa.[1][4]
Table 1: Comparative MIC90 Values (μg/mL) of Quinolones Against Key Bacterial Strains
| Bacterial Species | Resistance Phenotype | Nalidixic Acid (1st Gen) | Levofloxacin (3rd Gen) | This compound (Early Gen) |
| Escherichia coli | Susceptible | 4 | 0.25 | Data not available |
| Escherichia coli | Nalidixic Acid-Resistant | >32 | 16 | Reported activity[1] |
| Pseudomonas aeruginosa | Susceptible | >128 | 2 | Reported activity[4] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | >128 | 0.5 | Data not available |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | >128 | 32 | Data not available |
| Streptococcus pneumoniae | Penicillin-Susceptible | >128 | 1 | Data not available |
| Streptococcus pneumoniae | Penicillin-Resistant | >128 | 2 | Data not available |
Note: The MIC90 is the concentration of an antibiotic that will inhibit the growth of 90% of isolates of a given bacterial species. Data for Nalidixic Acid and Levofloxacin are representative values from various surveillance studies. This compound's activity is noted but quantitative data is lacking.
Experimental Protocols
The standard method for determining the in vitro efficacy of an antibiotic is through antimicrobial susceptibility testing (AST). The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This protocol is a standardized procedure for determining the MIC of an antimicrobial agent against aerobic bacteria.
1. Preparation of Antimicrobial Solutions:
- Stock solutions of the antimicrobial agents are prepared in a suitable solvent.
- Serial two-fold dilutions of the antimicrobials are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
2. Inoculum Preparation:
- The bacterial isolate to be tested is grown on an appropriate agar medium overnight.
- Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
- A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
- The plate is incubated at 35-37°C for 16-24 hours in ambient air.
4. Interpretation of Results:
- Following incubation, the plate is examined for visible bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5][6]
5. Quality Control:
- Reference strains with known MIC values (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) are tested concurrently to ensure the accuracy and reproducibility of the results.[7][8]
Mechanism of Action and Signaling Pathway
This compound is a member of the quinolone class of antibiotics, which target bacterial type II topoisomerases, specifically DNA gyrase and, in some bacteria, topoisomerase IV.[9] These enzymes are essential for managing DNA topology during replication and transcription.
DNA Gyrase Inhibition Pathway:
-
Enzyme Binding: DNA gyrase creates a transient double-strand break in the bacterial DNA.
-
Quinolone Intervention: this compound binds to the complex of DNA gyrase and the cleaved DNA.
-
Stabilization of the Cleavage Complex: This binding stabilizes the enzyme-DNA complex, preventing the re-ligation of the DNA strands.
-
Replication Fork Stalling and DNA Damage: The accumulation of these stalled complexes leads to the arrest of DNA replication and the generation of lethal double-strand breaks.
-
Cell Death: The extensive DNA damage triggers cellular processes that result in bacterial cell death.
Mechanism of this compound via DNA Gyrase Inhibition.
Experimental Workflow
The evaluation of a novel antibiotic like this compound against resistant bacterial strains follows a structured workflow from initial screening to in-depth characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dickwhitereferrals.com [dickwhitereferrals.com]
- 6. idexx.dk [idexx.dk]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tioxacin: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Tioxacin (CAS 34976-39-1) necessitates a cautious and compliant approach to its disposal. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, emphasizing consultation with institutional safety bodies and adherence to general best practices for chemical waste management.
In the absence of a manufacturer-provided Safety Data Sheet (SDS) for this compound, direct and specific disposal protocols cannot be definitively outlined. The following information is based on general principles of laboratory safety and chemical waste management, alongside available data for this compound and related compounds.
Immediate Safety and Logistical Information
Given the lack of specific hazard information, this compound should be handled as a potentially hazardous substance. All laboratory personnel must adhere to standard safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Key Action: Immediately contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office. They are the definitive resource for guidance on the proper disposal of uncharacterized or non-inventoried chemical waste and can provide institution-specific procedures.
This compound: Known Properties
While a comprehensive hazard profile is unavailable, some chemical and physical properties of this compound have been identified. This information may be useful for your EHS department in determining the appropriate waste stream.
| Property | Value | Source |
| CAS Number | 34976-39-1 | [1] |
| Chemical Formula | C14H12N2O4S | [1] |
| Molecular Weight | 304.32 g/mol | [1] |
| Appearance | For Research Use Only, Not for human or veterinary use. | [1] |
| Classification | Bactericide Agent | [2] |
Environmental Hazards of Related Quinolone Antibiotics
This compound belongs to the quinolone class of antibiotics. Studies on other quinolones highlight significant environmental concerns, underscoring the importance of proper disposal to prevent environmental contamination.
-
Persistence in the Environment: Fluoroquinolones are known to be persistent in soil and water.[3]
-
Toxicity: They can be toxic to aquatic organisms and plants.[4][5]
-
Antibiotic Resistance: The presence of antibiotics like fluoroquinolones in the environment, even at low concentrations, can contribute to the development and spread of antibiotic-resistant bacteria, a major public health concern.[4][5]
Improper disposal, such as drain disposal, can introduce these compounds into wastewater systems, which are often not equipped to remove them effectively.[5]
General Disposal Protocol for Chemicals without an SDS
The following is a general, procedural workflow for the disposal of a chemical for which a specific SDS is not available. This should be adapted in consultation with your institution's EHS department.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.
-
Segregate the Waste:
-
Keep this compound waste separate from other chemical waste streams.
-
Collect solid this compound waste in a clearly labeled, sealed container.
-
Collect liquid waste (e.g., solutions containing this compound) in a separate, compatible, and clearly labeled container.[6]
-
-
Labeling:
-
The waste container must be clearly labeled with the chemical name ("this compound"), CAS number (34976-39-1), and the words "Hazardous Waste."
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the container is sealed to prevent leaks or spills.
-
-
Arrange for Pickup:
-
Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
-
Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste and disposed of following institutional guidelines.[7]
Experimental Protocols
As no experimental protocols for the disposal of this compound were found, the primary "protocol" is the administrative and safety procedure for handling and disposing of the waste through institutional channels.
Caption: Workflow for the proper disposal of this compound in the absence of a Safety Data Sheet.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
